Menthol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029650 | |
| Record name | Menthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5943 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg | |
| Record name | MENTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Menthan-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |
| Record name | MENTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Menthan-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9131 at 18 °C, 0.901 (20°); 0.891 (30°) | |
| Record name | MENTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/ | |
| Record name | Menthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5943 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MENTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals /89-78-1/, Crystals or granules /dl-Menthol/ | |
CAS No. |
1490-04-6, 89-78-1 | |
| Record name | Menthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthol [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-menthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Menthan-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/ | |
| Record name | MENTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
From Rhizome to Receptor: A Technical Review of Menthol's Pharmacognosy and TRPM8 Modulation
Abstract This technical guide synthesizes the historical pharmacognosy of Menthol (Mentha spp.) with its modern molecular characterization as a transient receptor potential melastatin-8 (TRPM8) agonist. Designed for drug development professionals, this review bridges the gap between Traditional Chinese Medicine (TCM) extraction methodologies and high-throughput calcium imaging assays, establishing a causal link between ancient "cooling" therapies and voltage-gated ion channel modulation.
Part 1: Historical Pharmacognosy & Phytochemistry[1]
The Lineage of "Cooling"
Before its isolation in the West, this compound was a cornerstone of Eastern pharmacopeia. Understanding its traditional classification provides insight into its pleiotropic effects (analgesic, antitussive, carminative).
-
Traditional Chinese Medicine (TCM): Known as Bohe (Mint), it is categorized as a pungent, cool herb that enters the Lung and Liver meridians. It is historically indicated for dispersing "wind-heat" (pathogenic heat in the upper respiratory tract).
-
Ayurveda: In contrast to the Western "cooling" perception, Ayurveda classifies Pudina (Mint) as having Ushna (Hot) virya (potency) due to its ability to stimulate metabolic heat and digestion, despite the immediate local cooling sensation—a nuance now explained by the bimodal activation of TRP channels (TRPM8 vs. TRPA1).
Chemical Isolation & Extraction
The bioactive isomer is (-)-Menthol (
Technical Workflow: Steam Distillation & Crystallization
The volatility of monoterpenes allows for separation from the lignocellulosic biomass at temperatures below their decomposition points.
Graphviz Diagram: Industrial Extraction Workflow
Caption: Figure 1. Standardized extraction protocol for isolating L-Menthol from Mentha arvensis biomass.
Part 2: Molecular Mechanism of Action
The TRPM8 Gating Shift
The "cooling" sensation is a neurochemical illusion. This compound does not lower tissue temperature; it acts as a gating modifier on the TRPM8 channel found in A
-
Mechanism: TRPM8 is a voltage-gated channel that is also temperature-sensitive. Under resting conditions, the voltage required to open the channel is highly positive (unphysiological).
-
The Shift: Cold temperatures shift this voltage dependence toward negative potentials, allowing opening at resting membrane potentials. This compound mimics this effect chemically. It binds to the transmembrane domain (S1-S4), stabilizing the open state and shifting the activation curve by approximately +8°C to +10°C . This means the channel opens at body temperature (37°C) as if the tissue were exposed to 25°C air.
Smooth Muscle Relaxation (IBS Context)
In the gastrointestinal tract, this compound’s efficacy for Irritable Bowel Syndrome (IBS) operates via a different mechanism: L-type Calcium Channel Blockade .[1][2]
-
This compound acts as a Ca
antagonist on smooth muscle cells, inhibiting the influx of extracellular Ca required for contraction.[1][2] This results in antispasmodic effects, distinct from its sensory nerve activity.
Graphviz Diagram: TRPM8 Signaling Cascade
Caption: Figure 2. Signal transduction pathway of this compound-induced TRPM8 activation leading to sensory perception.
Part 3: Therapeutic Translation & Data Summary
The following table summarizes the physiological effects of this compound across different tissue types, relevant for formulation scientists.
| Therapeutic Indication | Target Tissue | Primary Mechanism | Clinical Outcome |
| Topical Analgesia | Cutaneous Sensory Neurons | TRPM8 Activation & Gate Control | "Counter-irritant" effect; masks nociceptive signals. |
| IBS / Antispasmodic | Colonic Smooth Muscle | L-type Ca | Reduced peristaltic spasms and abdominal pain. |
| Antitussive | Upper Respiratory Tract | Nasal Sensory Nerve Desensitization | Suppression of cough reflex; sensation of increased airflow. |
| Permeation Enhancer | Stratum Corneum | Disruption of Lipid Bilayers | Increased transdermal bioavailability of co-drugs. |
Part 4: Experimental Protocols (Self-Validating Systems)
For researchers validating this compound derivatives, the following protocols ensure reproducibility and specificity.
Protocol: Ratiometric Calcium Imaging (TRPM8 Validation)
This assay quantifies the functional activation of TRPM8 by measuring intracellular calcium flux (
Prerequisites:
-
HEK293 cells stably transfected with human TRPM8 (hTRPM8).
-
Positive Control: Ionomycin (1 µM) to verify dye loading.
-
Negative Control: Non-transfected HEK293 cells (to rule out endogenous channel activity).
Step-by-Step Methodology:
-
Cell Loading: Incubate cells with Fura-2 AM (2 µM) for 30 minutes at 37°C in Calcium Imaging Buffer (CIB). Rationale: Fura-2 is a ratiometric dye, correcting for uneven dye loading or cell thickness.
-
Wash: Wash cells 3x with CIB to remove extracellular esterase-cleaved dye. Incubate for 20 minutes to allow complete de-esterification.
-
Baseline Acquisition: Place cells on an inverted fluorescence microscope. Excite alternately at 340 nm (Ca
-bound) and 380 nm (Ca -free). Record emission at 510 nm for 60 seconds to establish baseline. -
Agonist Application: Perfusion of this compound (10 µM - 1 mM). Note: this compound is lipophilic; use glass reservoirs or specialized tubing to prevent absorption.
-
Data Analysis: Calculate the ratio (
). A successful "hit" is defined as a response above the baseline noise. -
Validation: Apply BCTC (1 µM) , a specific TRPM8 antagonist, prior to this compound. Complete inhibition of the signal validates that the influx is TRPM8-mediated.
Protocol: Ex Vivo Smooth Muscle Tension (IBS Mechanism)
To verify the antispasmodic effect (calcium channel blockade).[1]
-
Tissue Prep: Isolate guinea pig ileal strips (2 cm) and suspend in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O
/5% CO . -
Pre-contraction: Induce tonic contraction using KCl (60 mM) or Acetylcholine (10 µM) . Wait for a stable plateau.
-
Dose-Response: Add cumulative concentrations of this compound (10 µM - 3 mM).
-
Causality Check: Pre-treat tissue with Nifedipine (L-type Ca
blocker). If this compound causes no further relaxation, the mechanism is confirmed as shared/overlapping with Nifedipine.
References
-
McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature. [Link]
-
Peier, A. M., Moqrich, A., Hergarden, A. C., et al. (2002). A TRP channel that senses cold stimuli and this compound.[3][4][5] Cell. [Link]
-
Eccles, R. (1994). This compound and related cooling compounds.[3][4][5][6][7][8] Journal of Pharmacy and Pharmacology. [Link]
-
Amato, A., Liotta, R., & Mulè, F. (2014). Effects of this compound on circular smooth muscle of human colon: analysis of the mechanism of action. European Journal of Pharmacology. [Link]
-
Hills, J. M., & Aaronson, P. I. (1991). The mechanism of action of peppermint oil on gastrointestinal smooth muscle. Gastroenterology. [Link]
-
McKay, D. L., & Blumberg, J. B. (2006). A review of the bioactivity and potential health benefits of peppermint tea (Mentha piperita L.). Phytotherapy Research. [Link]
-
Patel, T., Ishiuji, Y., & Yosipovitch, G. (2007). This compound: a refreshing look at this ancient compound. Journal of the American Academy of Dermatology. [Link]
Sources
- 1. Effects of this compound on circular smooth muscle of human colon: analysis of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: The physiologic effects and safety of Peppermint Oil and its efficacy in irritable bowel syndrome and other functional disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of this compound in three traditional Chinese medicinal herbs and their compound formulation by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
Chemical and Physical Properties of Menthol Stereoisomers for Laboratory Use
[1][2]
Executive Summary
Menthol (2-isopropyl-5-methylcyclohexanol) is a cyclic monoterpene alcohol possessing three asymmetric carbon atoms (C1, C2, and C5), resulting in eight possible stereoisomers (four enantiomeric pairs).[1][2] While often treated generically in commercial applications, the specific stereochemical configuration critically dictates biological efficacy—particularly in TRPM8 (Transient Receptor Potential Melastatin 8) channel activation—and physical behavior in laboratory formulations.
This guide provides a technical breakdown of the physicochemical distinctions between these isomers, focusing on the bioactive (-)-Menthol and its diastereomers ((+)-Neothis compound, (+)-Isothis compound, (+)-Neoisothis compound). It establishes protocols for their identification, solubilization, and use in high-precision biological assays.
Part 1: The Stereochemical Landscape
The biological activity of this compound is not a bulk property but a function of its specific interaction with chiral biological targets. The molecule exists in four diastereomeric forms, each resolving into a pair of enantiomers.
Structural Configuration
The configuration is defined by the relative orientation of the hydroxyl group (C1) , isopropyl group (C2) , and methyl group (C5) .
-
This compound: All three bulky groups are in the equatorial position (most stable conformer).
-
Neothis compound: The hydroxyl and methyl groups are cis; the isopropyl is trans (relative to methyl).
-
Isothis compound: The methyl and hydroxyl are cis; the isopropyl is cis (all cis).
-
Neoisothis compound: The methyl and hydroxyl are trans; the isopropyl is cis.
Visualization of Stereochemical Relationships
The following diagram illustrates the hierarchy and relationship of the this compound stereoisomers.
Figure 1: Hierarchical classification of this compound stereoisomers. (-)-Menthol is the primary bioactive agent found in nature.
Part 2: Physicochemical Properties Data[3][5]
Precise characterization is required to distinguish isomers, as their melting points and optical rotations differ significantly. Note that racemic mixtures (e.g., (+/-)-Menthol) often exhibit depressed melting points compared to pure enantiomers due to eutectic formation.
Table 1: Physical Constants of Pure Stereoisomers
| Property | (-)-Menthol | (+)-Menthol | (+)-Neothis compound | (+)-Isothis compound | (+)-Neoisothis compound |
| CAS Number | 2216-51-5 | 15356-60-2 | 2216-52-6 | 23283-97-8 | 20752-34-5 |
| Physical State (25°C) | Crystalline Solid | Crystalline Solid | Liquid / Low melt solid | Crystalline Solid | Liquid |
| Melting Point (°C) | 42 – 44°C | 42 – 44°C | -22°C (Pure) | ~82°C | -8°C |
| Boiling Point (°C) | 212°C | 212°C | 212°C | 218°C | 214°C |
| Optical Rotation | -45° to -51° (EtOH) | +45° to +51° (EtOH) | +15° to +20° (Neat) | +24° to +27° (EtOH) | +2° to +5° (EtOH) |
| Density (g/cm³) | 0.890 | 0.890 | 0.900 | 0.904 | 0.903 |
| Water Solubility | ~0.4 mg/mL | ~0.4 mg/mL | Low | Low | Low |
Critical Note on Purity: Commercial "this compound" is often racemic (+/-), which melts at 31–35°C . Verify the Certificate of Analysis (CoA) for specific rotation values to confirm enantiomeric purity before use in chiral sensitive assays.
Part 3: Biological Implications (TRPM8 Activation)[6]
In drug development, stereochemistry dictates potency. The cooling sensation of this compound is mediated by the TRPM8 ion channel , a non-selective cation channel expressed in sensory neurons.[3]
Potency Hierarchy
-
(-)-Menthol: The most potent natural agonist (
in patch-clamp). -
(+)-Menthol: Significantly lower potency; often requires 2-3x concentration for similar activation.
-
(+)-Neothis compound: Weak agonist (
); elicits a "musty" rather than "fresh" cooling sensation. -
Synthetic Analogs: Compounds like WS-12 (N-(4-methoxyphenyl)-p-menthane-3-carboxamide) are designed to exceed (-)-menthol potency (
) with reduced volatility.
Mechanism of Action Pathway
The following diagram details the signal transduction pathway activated by (-)-Menthol.
Figure 2: TRPM8 Signal Transduction Pathway. (-)-Menthol binding triggers cation influx, mimicking the cellular response to cold temperatures.
Part 4: Laboratory Protocols
Protocol A: Preparation of High-Purity Stock Solutions
This compound is lipophilic and prone to precipitation in aqueous media. This protocol ensures stable delivery for cell-based assays (e.g., HEK293-TRPM8).
Reagents:
-
(-)-Menthol (Crystalline, >99% purity).
-
Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol.
-
Cell Culture Media (warm).[4]
Procedure:
-
Calculate Mass: To prepare 10 mL of a 1 M stock solution, weigh 1.563 g of (-)-menthol (MW: 156.27 g/mol ).
-
Solubilization: Add the solid to a glass vial. Add anhydrous DMSO to a final volume of 10 mL. Vortex until fully dissolved.
-
Note: Solubility in DMSO is high (~31 mg/mL or ~200 mM is easily achievable; 1M requires vigorous vortexing).
-
-
Storage: Aliquot into amber glass vials (this compound is volatile and light-sensitive). Store at -20°C.
-
Aqueous Dilution (Critical Step):
-
Do not add stock directly to cold media; it will crash out.
-
Dilute the stock 1:1000 into warm (37°C) media while vortexing to achieve a working concentration (e.g., 1 mM).
-
Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Protocol B: Chromatographic Separation (GC-FID/MS)
Standard GC columns (e.g., DB-5) cannot separate enantiomers. A chiral stationary phase is required.
System Parameters:
-
Column: Cyclodextrin-based chiral column (e.g., Rt-βDEXsm or equivalent), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.4 mL/min (constant flow).[5]
-
Inlet: Split mode (100:1), 220°C.
-
Oven Program:
-
Hold at 80°C for 1 min.
-
Ramp 2°C/min to 130°C (Separation window).
-
Ramp 20°C/min to 200°C.
-
-
Detection: FID (250°C) or MS.
Expected Elution Order (Rt-βDEXsm):
References
-
PubChem. (2025).[9] this compound | C10H20O.[1][6][7][10] National Library of Medicine. [Link]
-
National Institute of Health Sciences (Japan). Official Monographs for Part II: dl-Menthol. [Link]
-
Eccles, R. (1994). This compound and Related Cooling Compounds.[12][7][13] Journal of Pharmacy and Pharmacology. (Contextual grounding for TRPM8 mechanism).
-
Restek Corporation. Analysis of this compound and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column. [Link][1]
-
Sherkheli, M.A., et al. (2008). This compound derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. PubMed.[12][6] [Link]
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. (+)-Neothis compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Neoisothis compound | C10H20O | CID 19244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Deep Dive into the Pharmacological Dynamics of Menthol: An Analgesic and Anti-inflammatory Agent
This technical guide offers an in-depth exploration of the multifaceted pharmacological effects of menthol, focusing on its well-established analgesic and anti-inflammatory properties. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current mechanistic understanding with practical insights into experimental validation, providing a robust framework for future research and therapeutic innovation.
Introduction: Beyond the Cooling Sensation
This compound, a cyclic monoterpene alcohol derived from mint plants, has a long history of use in traditional medicine for pain relief.[1][2] Its characteristic cooling sensation is a widely recognized sensory experience, but the underlying pharmacology is far more complex than a simple thermal illusion.[1][2] Modern scientific investigation has unveiled a sophisticated interplay of molecular targets and signaling pathways that account for its dual efficacy as both an analgesic and an anti-inflammatory agent.[3][4] This guide will dissect these mechanisms, providing a granular view of this compound's journey from a traditional remedy to a molecule of significant interest in contemporary pharmacology.
Part 1: The Analgesic Mechanisms of this compound
This compound's ability to alleviate pain is not attributable to a single mechanism but rather a convergence of effects on multiple targets within the peripheral and central nervous systems.[2][5]
The Cornerstone of Analgesia: TRPM8 Activation
The primary molecular transducer of the cooling sensation and a key player in this compound-induced analgesia is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and this compound receptor 1 (CMR1).[6][7] TRPM8 is a non-selective cation channel predominantly expressed in a subpopulation of primary sensory neurons.[2][5]
Mechanism of Action:
When this compound binds to the TRPM8 receptor, it induces a conformational change in the ion channel, causing it to open.[8] This allows an influx of sodium (Na+) and calcium (Ca2+) ions into the neuron, leading to depolarization and the generation of an action potential.[8] This electrical signal is transmitted to the brain and interpreted as a cooling sensation.[8] This "counter-irritant" effect can distract the brain from underlying pain signals.[6][8] Furthermore, the activation of TRPM8 can lead to a desensitization of nociceptors, effectively numbing the area and reducing pain perception.[3][6] At a central level, topically applied this compound may also activate analgesic pathways.[6]
Experimental Validation: In Vitro Calcium Imaging Assay
The causality behind investigating TRPM8 is its established role as the primary cold sensor. A calcium imaging assay directly measures the functional consequence of this compound binding – ion channel opening and subsequent calcium influx.
Protocol:
-
Cell Culture: Culture a stable cell line expressing human TRPM8 (e.g., HEK293 or CHO cells) on glass-bottom dishes suitable for microscopy.
-
Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This dye will exhibit a change in fluorescence intensity upon binding to intracellular calcium.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before the addition of any compounds.
-
This compound Application: Add varying concentrations of this compound to the cells and continuously record the fluorescence changes over time using a fluorescence microscope equipped with a live-cell imaging system.
-
Positive Control: Use a known TRPM8 agonist, such as icilin, as a positive control to validate the assay system.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the concentration-response relationship of this compound and calculate the EC50 (half-maximal effective concentration).
Self-Validation System: The inclusion of a positive control (icilin) and a negative control (vehicle) ensures the specificity of the response to TRPM8 activation. A lack of response in non-transfected cells would further validate that the observed effect is TRPM8-dependent.
Modulation of Other TRP Channels
This compound's interaction with the TRP channel family is not limited to TRPM8. It also modulates other members, including TRPA1 and TRPV1, which can contribute to its complex sensory effects.[1][5] At high concentrations, this compound can activate TRPA1, which is associated with irritant or burning sensations.[2][5] Conversely, it can inhibit the activity of TRPV1, the receptor activated by capsaicin and noxious heat.[1][5] This inhibition of TRPV1 may contribute to its analgesic properties by reducing the signaling of heat-related pain.
Interaction with Opioid Receptors
Emerging evidence suggests that this compound's analgesic effects may also involve the endogenous opioid system.[2][5] Specifically, this compound has been shown to interact with kappa-opioid receptors.[1][9] This interaction could contribute to a centrally mediated analgesic effect, complementing its peripheral actions.[2][5]
Blockade of Voltage-Gated Sodium Channels
This compound can also directly influence the transmission of pain signals by blocking voltage-gated sodium channels in sensory neurons.[5][8] By inhibiting these channels, this compound reduces the excitability of nociceptive fibers, thereby dampening the propagation of pain signals to the central nervous system.[8]
Part 2: The Anti-inflammatory Mechanisms of this compound
Beyond its direct effects on pain signaling, this compound exhibits significant anti-inflammatory properties, making it a valuable agent for conditions where pain is accompanied by inflammation.[4][10]
Inhibition of Pro-inflammatory Mediators
A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory mediators.[4][11]
Inhibition of Cyclooxygenase (COX) Enzymes:
This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[12][13] By reducing the production of prostaglandins like PGE2, this compound can alleviate inflammation and associated pain.[12]
Reduction of Pro-inflammatory Cytokines:
In vitro and in vivo studies have demonstrated that this compound can decrease the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[14][15] This reduction in cytokine levels helps to dampen the overall inflammatory response.[14][15]
Experimental Validation: In Vitro Cytokine Measurement
The rationale for this experiment is to directly quantify the impact of this compound on the production of key inflammatory signaling molecules.
Protocol:
-
Cell Culture: Culture human or murine macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
-
This compound Treatment: Co-incubate the stimulated cells with various concentrations of this compound.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of IL-1β, IL-6, and TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
Data Analysis: Compare the cytokine levels in this compound-treated cells to those in untreated (LPS-stimulated) control cells to determine the inhibitory effect of this compound.
Self-Validation System: The use of an unstimulated control group and an LPS-stimulated, vehicle-treated control group is essential. A known anti-inflammatory drug (e.g., dexamethasone) can be used as a positive control.
Modulation of Inflammatory Signaling Pathways
This compound's influence on inflammatory mediator production is rooted in its ability to modulate key intracellular signaling pathways.
NF-κB and MAPK Pathways:
This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[14][15][16] These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes, including those encoding cytokines and COX-2.[14][15] By inhibiting these pathways, this compound effectively suppresses the inflammatory cascade at a fundamental level.[14][15][16]
Sources
- 1. The distinctive role of this compound in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. painzorb.com [painzorb.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Frontiers | The distinctive role of this compound in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 6. The role and mechanism of action of this compound in topical analgesic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPM8 - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. stopain.com [stopain.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Cold stimuli, hot topic: An updated review on the biological activity of this compound in relation to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemopreventive efficacy of this compound on carcinogen-induced cutaneous carcinoma through inhibition of inflammation and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cold stimuli, hot topic: An updated review on the biological activity of this compound in relation to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cold stimuli, hot topic: An updated review on the biological activity of this compound in relation to inflammation [frontiersin.org]
- 16. l-Menthol alleviates cigarette smoke extract induced lung injury in rats by inhibiting oxidative stress and inflammation via nuclear factor kappa B, p38 MAPK and Nrf2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Stereochemistry of the Eight Menthol Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Menthol, a cyclic monoterpene alcohol, is a cornerstone compound in the pharmaceutical, cosmetic, and flavor industries, primarily due to the distinct cooling sensation and pleasant aroma of its naturally occurring (-)-menthol isomer.[1][2] The this compound molecule possesses three chiral centers, giving rise to a total of eight stereoisomers.[3] Each of these isomers exhibits unique sensory and physiological properties, making their accurate identification and separation a critical task in quality control, drug development, and synthetic chemistry. This technical guide provides a comprehensive exploration of the stereochemical relationships between the eight this compound isomers and details the modern analytical workflows used for their structural elucidation and differentiation. We will delve into the causality behind experimental choices in spectroscopy and chromatography, offering field-proven insights for unambiguous stereochemical assignment.
The Stereochemical Landscape of this compound
The molecular structure of this compound (5-methyl-2-(propan-2-yl)cyclohexan-1-ol) contains three stereogenic centers at carbons C1, C2, and C5.[4] According to the 2ⁿ rule, where 'n' is the number of chiral centers, this results in 2³ = 8 possible stereoisomers. These isomers are grouped into four diastereomeric pairs. Within each pair, the two isomers are enantiomers—non-superimposable mirror images of each other.
The four diastereomeric sets are:
-
This compound and its enantiomer
-
Isothis compound and its enantiomer
-
Neothis compound and its enantiomer
The relationship between any two isomers that are not enantiomers is diastereomeric. Diastereomers have different physical properties (melting point, boiling point, solubility, spectral characteristics), which is the fundamental principle enabling their separation by techniques like gas chromatography. Enantiomers, however, share identical physical properties in an achiral environment and require chiral-specific methods for separation.
Conformational Stability: The Key to (-)-Menthol's Predominance
The stereoisomers of this compound exist predominantly in a stable chair conformation to minimize steric strain. The thermodynamic stability of each isomer is dictated by the spatial arrangement of its three bulky substituents: the hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) groups. The most stable conformation is one where these groups occupy equatorial positions, minimizing 1,3-diaxial interactions.
Natural (-)-menthol, assigned the (1R, 2S, 5R) configuration, is the most stable of all eight isomers because it is the only one where all three substituent groups can simultaneously occupy equatorial positions.[4][6] This inherent stability is a primary reason for its natural abundance and is a guiding principle in synthetic strategies aiming to maximize its yield.
Caption: Stereochemical relationships between the eight this compound isomers.
Isomer Nomenclature and Configuration
The table below summarizes the eight isomers, their common names, and their absolute configurations according to the Cahn-Ingold-Prelog (CIP) R/S notation.
| Common Name | Enantiomer | Absolute Configuration (C1, C2, C5) |
| (-)-Menthol | (1R, 2S, 5R) | |
| (+)-Menthol | Enantiomer of (-)-Menthol | (1S, 2R, 5S) |
| (+)-Isothis compound | (1S, 2R, 5R) | |
| (-)-Isothis compound | Enantiomer of (+)-Isothis compound | (1R, 2S, 5S) |
| (+)-Neothis compound | (1S, 2S, 5R) | |
| (-)-Neothis compound | Enantiomer of (+)-Neothis compound | (1R, 2R, 5S) |
| (+)-Neoisothis compound | (1R, 2R, 5R) | |
| (-)-Neoisothis compound | Enantiomer of (+)-Neoisothis compound | (1S, 2S, 5S) |
Core Techniques for Structural Elucidation
A multi-technique approach is essential for the unambiguous structural and stereochemical elucidation of the this compound isomers. While each method provides valuable information, their combined power allows for a self-validating analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the relative stereochemistry of the this compound isomers in solution.[7] By analyzing chemical shifts, coupling constants, and through-space correlations, one can deduce the axial or equatorial orientation of each substituent, thereby defining the diastereomer.
Expertise in Practice: Why NMR is Foundational The causality behind using NMR lies in its sensitivity to the local electronic environment of each nucleus. The spatial arrangement of substituents in one diastereomer creates a unique magnetic environment compared to another, leading to distinct and predictable differences in the NMR spectrum.
-
¹H NMR Spectroscopy: The proton on C1 (the carbon bearing the -OH group) is the most diagnostic signal. Its coupling constant (J-value) to the adjacent proton on C2 reveals its orientation. A large coupling constant (J > 10 Hz) is characteristic of a trans-diaxial relationship between two protons, providing definitive evidence of their relative stereochemistry.[8] In contrast, axial-equatorial or di-equatorial couplings are much smaller.
-
¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are highly sensitive to steric compression. An axial substituent will cause a shielding effect (an upfield shift to a lower ppm value) on the carbons at the gamma-position due to the gamma-gauche effect. This allows for clear differentiation between isomers. For example, the carbon signals in the more sterically hindered neoisothis compound will show characteristic shifts compared to the all-equatorial (-)-menthol.[9]
-
2D NMR (COSY & NOESY): Correlation Spectroscopy (COSY) is used to confirm the proton-proton connectivity within the spin system, mapping out the entire cyclohexane ring. Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for confirming relative stereochemistry by detecting protons that are close in space, irrespective of their bonding. For instance, a NOESY cross-peak between the axial proton at C1 and the axial protons at C3 and C5 would confirm its axial orientation.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). The choice of solvent is critical as it must dissolve the sample without contributing interfering proton signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and NOESY spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Data Analysis:
-
Integrate the ¹H spectrum to confirm proton counts.
-
Measure the coupling constants for the C1 proton to determine its orientation.
-
Assign all ¹H and ¹³C signals using COSY and HSQC (Heteronuclear Single Quantum Coherence) spectra.
-
Analyze NOESY correlations to confirm through-space proximities and validate the stereochemical assignment.
-
Chiral Gas Chromatography (GC)
While NMR excels at determining relative stereochemistry, GC is the gold standard for separating all eight isomers, including enantiomeric pairs, and for quantitative analysis.
Trustworthiness through Separation Science The self-validating nature of a chiral GC method comes from its ability to physically separate molecules based on their three-dimensional structure. The separation of diastereomers can be achieved on a standard, non-chiral GC column because their different physical properties lead to different interactions with the stationary phase.[10] However, to resolve the enantiomers, a chiral stationary phase is mandatory.
Experimental Causality: The Chiral Selector Chiral GC columns typically use a cyclodextrin derivative as the stationary phase. Cyclodextrins are chiral, bucket-shaped molecules that form transient, diastereomeric inclusion complexes with the this compound enantiomers. The subtle differences in the stability of these complexes for the (R) vs. (S) enantiomers lead to different retention times, enabling their separation.
For complete baseline separation of all eight isomers, a single chiral column may be insufficient. A powerful, field-proven approach is the use of two different chiral columns in tandem.[10][11] The complementarity of the two stationary phases provides the necessary selectivity to resolve all eight peaks.[11][12]
Caption: Workflow for the separation of eight this compound isomers using tandem chiral GC-MS.
Protocol: Tandem Column Chiral GC-MS Analysis This protocol is adapted from established methods for separating all eight this compound isomers.[10]
-
System Configuration:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column 1: CycloSil-B (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Column 2: BGB-175 (30 m x 0.25 mm ID x 0.25 µm film thickness), connected in series to Column 1.
-
-
GC Conditions:
-
Injector: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 2°C/min to 180°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic this compound fragment ions (m/z 71, 81, 95).[10]
-
-
Sample Preparation: Prepare a 100 µg/mL solution of the this compound isomer mixture in a volatile solvent like hexane or ethyl acetate.
-
Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram should show baseline or near-baseline separation of all eight isomers, which can be identified by their retention times (calibrated with pure standards) and confirmed by their mass spectra.
Synthesis and Preparative Separation
The elucidation of this compound's stereochemistry is deeply connected to its synthesis. Industrial synthesis often produces a mixture of isomers, necessitating robust separation methods to isolate the desired product, typically (-)-menthol.
-
Hydrogenation of Thymol: A common industrial route involves the catalytic hydrogenation of thymol, derived from m-cresol.[13] This process is not stereoselective and yields a mixture containing (±)-menthol, (±)-neothis compound, and (±)-isothis compound, which must then be separated.[13]
-
Reduction of Pulegols: The stereochemistry of this compound can be controlled to a greater extent by starting with a specific pulegol isomer. For example, the reduction of (-)-cis-pulegol yields (-)-menthol and (+)-neoisothis compound, while reducing (+)-trans-pulegol gives (+)-isothis compound and (+)-neothis compound.[14][15] The choice of reducing agent and reaction conditions is critical to influence the diastereomeric ratio of the products.
Separation of these synthetic mixtures on an industrial scale relies on fractional distillation to separate the diastereomers, followed by fractional crystallization or preparative chromatography to resolve the enantiomers and isolate the target isomer.
Conclusion
The structural elucidation of the eight this compound isomers is a classic yet highly relevant challenge in modern analytical chemistry. It requires a sophisticated understanding of stereochemical principles and the strategic application of complementary analytical techniques. While NMR spectroscopy provides unparalleled detail on the relative configuration and conformation in solution, tandem-column chiral gas chromatography is the definitive method for the complete separation and quantification of all eight isomers. The protocols and insights provided in this guide represent a robust, self-validating framework for any scientist or researcher tasked with the analysis of these commercially significant compounds. By understanding the causality behind each experimental choice, from solvent selection in NMR to the stationary phase in GC, researchers can confidently navigate the complex stereochemical landscape of this compound.
References
-
ResearchGate. (n.d.). Structure of this compound isomers (from left to right, top row): (+)-Menthol, (−)-Menthol, (+)-Isothis compound, (−)-Isothis compound, (+)-Neothis compound, (−)-Neothis compound, (+)-Neoisothis compound, (−)-Neoisothis compound. Retrieved from [Link]
-
MDPI. (2025). Decoding the Molecular Mechanisms of this compound Isomer Perception Based on Computational Simulations. Retrieved from [Link]
-
Structure Elucidation. (n.d.). Retrieved from [Link]
-
Food Science and Technology. (2021). Separation of Eight Optical Isomers of this compound by Tandem Capillary Chiral Columns. Retrieved from [Link]
-
CORESTA. (n.d.). SI Xiao-Xi, ZHU Rui-Zhi, Tang Jian-Guo, Miao Ming-Ming, Liu Zhi-Hua 1 Abstract 2 Materials and methods 3 Results and Discussions. Retrieved from [Link]
-
Leffingwell & Associates. (n.d.). This compound - A Cool Place - Page 1. Retrieved from [Link]
-
Fooding Group Limited. (2021). Basic Introduction of this compound and L-menthol. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analysis of this compound diastereomers by NMR and DFT computation. Retrieved from [Link]
-
NPTEL. (n.d.). Module 8 : Stereochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoisomers of this compound. Source: From Ref. 14. Retrieved from [Link]
-
ResearchGate. (n.d.). Different levels of interpretation of the NMR spectra of this compound. Retrieved from [Link]
-
YouTube. (2025). This compound stereoisomers. Retrieved from [Link]
-
MPG.PuRe. (2015). Stereochemical analysis of this compound and menthylamine isomers using calculated and experimental optical rotation data. Retrieved from [Link]
-
LECO Corporation. (n.d.). Analysis of this compound and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension. Retrieved from [Link]
-
SlideShare. (n.d.). Structural elucidation of this compound by uv vis ir nmr mass. Retrieved from [Link]
-
YouTube. (2021). This compound/Isothis compound/Neothis compound/Neoisothis compound/Esterification/AJT Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Analysis of this compound Isomer Distributions in Selected Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the this compound stereoisomers (z)-menthol (A), (2)-menthol (B), (z)-isothis compound (C), and (z)-neothis compound (D). Retrieved from [Link]
-
PubMed. (n.d.). Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight this compound enantiomers. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Decoding the Molecular Mechanisms of this compound Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. Structural elucidation of this compound by uv vis ir nmr mass | PPTX [slideshare.net]
- 10. coresta.org [coresta.org]
- 11. Separation of Eight Optical Isomers of this compound by Tandem Capillary Chiral Columns [spkx.net.cn]
- 12. Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zanchenglife.com [zanchenglife.com]
- 14. This compound - A Cool Place -Page 1 [leffingwell.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Cold: A Technical Guide to Menthol’s Promiscuous Pharmacology in Neuronal Ion Channels
Executive Summary: The "Dirty Drug" Paradigm
While Menthol (2-isopropyl-5-methylcyclohexanol) is canonically defined as the primary agonist of the cold-sensing channel TRPM8 , this definition is reductively dangerous in high-precision pharmacology. This compound is a structural scaffold with "dirty" pharmacodynamics—acting as a promiscuous modulator across voltage-gated and ligand-gated families.
For drug development professionals, relying on this compound merely as a TRPM8 control is a source of experimental error. This guide dissects the off-target mechanisms that drive this compound’s analgesic and anesthetic properties independent of cooling, specifically focusing on Nav1.8/1.9 inhibition , TRPA1 bimodal modulation , and GABAergic potentiation .
Mechanistic Deep Dive: Targets Beyond TRPM8
Voltage-Gated Sodium Channels (Nav1.8 & Nav1.9)
The Local Anesthetic Effect this compound acts as a state-dependent blocker of voltage-gated sodium channels, sharing a mechanism with local anesthetics like lidocaine. It preferentially binds to the inactivated state of the channel, stabilizing it and preventing recovery to the resting state.
-
Target Specificity: High affinity for TTX-resistant channels Nav1.8 and Nav1.9 found in dorsal root ganglion (DRG) nociceptors.
-
Mechanism: It causes a hyperpolarizing shift in the voltage-dependence of fast inactivation. This means at resting membrane potentials, a larger fraction of channels are inactivated and unavailable to fire action potentials.
-
Causality: This blockade explains why topical this compound induces analgesia even in TRPM8-null mice.
The TRPA1 Paradox: Bimodal Modulation
The "U-Shaped" Response TRPA1 presents the most complex interaction profile. This compound exhibits a bimodal effect that is concentration-dependent:
-
Low Concentrations (<100 µM): Acts as an agonist , activating the channel (contributing to the "burning" sensation of high-dose mint).
-
High Concentrations (>300 µM): Acts as an antagonist , blocking the pore and inhibiting nociception.
-
Critical Note on Species: Mouse TRPA1 is robustly activated by this compound, whereas human TRPA1 shows a stronger bias toward inhibition at varying concentrations. This species discrepancy is a frequent cause of translational failure in pain studies.
Ligand-Gated Channels: GABA-A and nAChR
-
GABA-A Receptors (Positive Allosteric Modulation): this compound enhances tonic inhibition.[1] It binds to a site distinct from benzodiazepines (likely the propofol site), increasing the probability of chloride channel opening. This contributes to its sedative and anti-seizure potential.
-
nAChR (Negative Allosteric Modulation): this compound inhibits α7 and α4β2 nicotinic acetylcholine receptors by shortening the channel open time, effectively acting as a non-competitive antagonist.
Visualization: The this compound Interactome
The following diagram maps the inhibitory vs. excitatory pathways of this compound beyond TRPM8.
Figure 1: Network topology of this compound's off-target interactions. Red arrows indicate inhibition; Green indicates potentiation; Yellow indicates complex/bimodal effects.
Experimental Protocol: Isolating Nav1.8 Currents
Objective: To quantify this compound-mediated inhibition of Nav1.8 currents in DRG neurons without interference from TRPM8 or TTX-sensitive channels.
Rationale: Standard protocols fail because this compound activates TRPM8, creating a massive inward current that masks the reduction in Sodium currents. This protocol uses a "Cocktail Isolation" approach.
Reagents & Solutions
| Component | Composition / Concentration | Purpose |
| Bath Solution | Standard Ringer's | Basal physiological environment. |
| TTX | 500 nM | Blocks Nav1.1, 1.2, 1.3, 1.6, 1.7 (Isolates Nav1.8). |
| AMTB | 10 µM | Critical: Blocks TRPM8 to prevent cooling currents. |
| CdCl2 | 100 µM | Blocks Voltage-gated Calcium Channels. |
| This compound | 100 µM - 1 mM | The test compound. |
Step-by-Step Workflow
-
Cell Preparation: Dissociate DRG neurons from Rat/Mouse. Plate on laminin/poly-D-lysine.
-
Whole-Cell Access: Establish GΩ seal and break-in using internal solution (CsF-based to block K+ channels).
-
Pharmacological Isolation (The Pre-soak):
-
Perfuse cell with Bath Solution + TTX (500 nM) + AMTB (10 µM) for 2 minutes.
-
Validation: Ensure no spontaneous firing; resting membrane potential should be stable.
-
-
Voltage Protocol (State-Dependence Check):
-
Protocol A (Resting Block): Hold at -80 mV. Depolarize to 0 mV for 50ms.
-
Protocol B (Inactivated State Block): Hold at -40 mV (induces inactivation) for 500ms, then pulse to 0 mV.
-
Expectation: this compound efficacy is significantly higher in Protocol B.
-
-
Application: Apply this compound (in the presence of TTX/AMTB). Record peak current reduction.
Workflow Logic Diagram
Figure 2: Electrophysiological workflow for isolating this compound's effect on Nav1.8, accounting for TRPM8 interference.
Data Synthesis: Comparative Potency
The following table summarizes the potency of this compound across non-TRPM8 targets. Note the proximity of IC50 values, indicating that at therapeutic topical concentrations (often 1-5% or ~60-300 mM), all these targets are engaged simultaneously.
| Target Channel | Effect Type | IC50 / EC50 | Mechanism | Reference |
| TRPM8 | Agonist | EC50: ~80 nM | Channel Opening | [Standard Control] |
| Nav1.8 | Inhibitor | IC50: ~220 µM | Inactivation Stabilization | [Gaudioso et al. 2012] |
| Nav1.9 | Inhibitor | IC50: ~300 µM | State-dependent Block | [Gaudioso et al. 2012] |
| TRPA1 | Agonist/Blocker | Bimodal | Activation (<100µM) / Block (>300µM) | [Karashima et al. 2007] |
| GABA-A | PAM | EC50: ~180 µM | Allosteric Potentiation | [Watt et al. 2008] |
| nAChR (α7) | NAM | IC50: ~110 µM | Open-time reduction | [Hans et al. 2012] |
| Cav (T-type) | Inhibitor | IC50: ~200 µM | Low-voltage block | [Swandulla et al. 1987] |
References
-
Gaudioso, C. et al. (2012). this compound pain relief through cumulative inactivation of voltage-gated sodium channels. Pain.[2][3][4][5][6]
-
Karashima, Y. et al. (2007). Bimodal action of this compound on the transient receptor potential channel TRPA1. Journal of Neuroscience.[7][8]
-
Watt, E.E. et al. (2008). this compound enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons.[9] British Journal of Pharmacology.
-
Hans, M. et al. (2012). this compound suppresses nicotinic acetylcholine receptor functioning in sensory neurons via allosteric modulation. Chemical Senses.[10]
-
Haeseler, G. et al. (2002). Voltage-dependent block of neuronal and skeletal muscle sodium channels by thymol and this compound. European Journal of Anaesthesiology.
-
Macpherson, L.J. et al. (2006). More than cool: promiscuous relationships of this compound and other sensory compounds. Molecular & Cellular Neuroscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medtac.com.au [medtac.com.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound pain relief through cumulative inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. Bimodal Action of this compound on the Transient Receptor Potential Channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses nicotinic acetylcholine receptor functioning in sensory neurons via allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Menthol as a Chiral Auxiliary in Asymmetric Synthesis
[1]
Executive Summary
In the landscape of asymmetric organic synthesis, (-)-menthol remains a cornerstone chiral auxiliary due to its distinct "chiral pool" availability, cost-efficiency, and well-defined steric architecture.[] While modern ligand-based catalysis (e.g., BINAP, BOX ligands) has gained prominence, covalent chiral auxiliaries like menthol offer a robust, self-validating alternative for generating high enantiomeric excess (ee) in stoichiometric transformations.
This technical guide dissects the mechanistic role of this compound, specifically focusing on its conformational rigidity and the steric shielding provided by its isopropyl group. We provide a validated protocol for the asymmetric Diels-Alder reaction—the benchmark for this compound's utility—and offer a comparative analysis against higher-order auxiliaries like 8-phenylthis compound.
Structural Fundamentals & Mechanistic Principles
The efficacy of (-)-menthol ((1R,2S,5R)-2-isopropyl-5-methylcyclohexanol) arises from its cyclohexane chair conformation. Unlike flexible acyclic auxiliaries, this compound locks into a rigid conformation where:
-
The hydroxyl group , isopropyl group , and methyl group all occupy equatorial positions .
-
This thermodynamic stability ensures a predictable steric environment.
The Prelog Model of Induction
The mechanism of asymmetric induction is governed by Prelog’s Rule . When this compound is esterified with a prochiral substrate (e.g., acrylic acid), the molecule adopts a conformation that minimizes syn-pentane interactions.
-
Conformation: The carbonyl group of the ester syn-planar to the methine proton of the chiral center (C1).
-
Shielding: The bulky isopropyl group at C2 effectively shields the Re-face (rear face) of the
-unsaturated system. -
Attack Trajectory: Reagents (dienes, alkyl halides) are forced to approach from the sterically accessible Si-face (front face), leading to high diastereoselectivity.
Visualization: The Steric Shielding Workflow
The following diagram illustrates the logical flow of asymmetric induction using this compound, highlighting the "Shielded vs. Accessible" face dynamic.
Caption: Logical workflow of this compound-mediated asymmetric induction, from esterification to steric shielding and final auxiliary recovery.
Validated Experimental Protocol: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction of menthyl acrylate with cyclopentadiene is the standard for assessing auxiliary efficiency. This protocol maximizes diastereomeric excess (de) using Lewis acid catalysis to lower the transition state energy and tighten the transition state geometry.
Phase 1: Synthesis of (-)-Menthyl Acrylate
Objective: Covalent attachment of the auxiliary.
-
Reagents: (-)-Menthol (1.0 eq), Acryloyl chloride (1.2 eq), Triethylamine (1.5 eq), CH₂Cl₂ (anhydrous).
-
Procedure:
-
Dissolve (-)-menthol in anhydrous CH₂Cl₂ under N₂ atmosphere at 0°C.
-
Add triethylamine followed by dropwise addition of acryloyl chloride over 30 minutes.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields (-)-menthyl acrylate as a clear oil.
-
Phase 2: Lewis Acid-Catalyzed Cycloaddition
Objective: Stereoselective bond formation.
-
Reagents: (-)-Menthyl acrylate (1.0 eq), Cyclopentadiene (freshly cracked, 5.0 eq), EtAlCl₂ (1.0M in hexanes, 1.1 eq), CH₂Cl₂.
-
Procedure:
-
Cool a solution of (-)-menthyl acrylate in CH₂Cl₂ to -78°C (Critical for high de).
-
Add EtAlCl₂ dropwise. The solution may turn yellow/orange (Lewis acid complexation).
-
Stir for 15 minutes to ensure conformational lock.
-
Add cyclopentadiene slowly.
-
Stir at -78°C for 4 hours. Monitor by TLC (disappearance of acrylate).
-
-
Workup:
-
Quench carefully with saturated aqueous potassium sodium tartrate (Rochelle's salt) to break the aluminum emulsion.
-
Extract with CH₂Cl₂.[2] Dry over MgSO₄.
-
-
Analysis:
-
Determine the endo/exo ratio and diastereomeric ratio (dr) via ¹H NMR or chiral HPLC.
-
Expected Result: The endo-(1R, 2R, 4R) adduct is favored.
-
Phase 3: Auxiliary Cleavage & Recovery
Objective: Release of the chiral product and recycling of this compound.[3]
-
Method: LiAlH₄ reduction (to alcohol) or LiOH hydrolysis (to acid).[4]
-
Recovery: After hydrolysis, extraction with ether removes the neutral (-)-menthol (recyclable >95%), leaving the chiral acid in the aqueous layer.
Comparative Analysis: this compound vs. Advanced Auxiliaries
While (-)-menthol is effective, "second-generation" auxiliaries were developed to address its limitations, primarily the distance of the shielding isopropyl group from the reaction center.
Table 1: Performance Metrics of Chiral Auxiliaries in Diels-Alder Reactions
| Auxiliary | Shielding Group | Typical de (endo) | Pros | Cons |
| (-)-Menthol | Isopropyl (C2) | 40% - 75% | Inexpensive, bulk availability, easy removal. | Moderate selectivity; isopropyl group is flexible. |
| 8-Phenylthis compound | Phenyl (C8) | > 90% | Superior pi-stacking shielding; blocks face completely. | Expensive; synthesis requires multiple steps. |
| Evans Oxazolidinone | Isopropyl/Benzyl | > 98% | Highly predictable; crystalline intermediates. | Atom economy (requires cleavage/reactivation steps). |
| Camphor Sultam | Sulfonamide bridge | > 95% | Crystalline products facilitate purification. | Harder to hydrolyze than esters. |
The "8-Phenylthis compound" Upgrade
As noted by E.J.[5] Corey, the introduction of a phenyl group at the C8 position of this compound (replacing a methyl hydrogen) creates 8-phenylthis compound . This modification allows the phenyl ring to pi-stack over the acrylate double bond, effectively "locking" the conformation more tightly than the native isopropyl group. This results in diastereoselectivities often exceeding 90%, compared to the ~60-70% typically achieved with unsubstituted this compound [1].
Secondary Application: Chiral Resolution
Beyond synthesis, this compound is invaluable for resolving racemic mixtures.
-
Racemic Acids: Esterification with (-)-menthol creates diastereomeric esters. These have different physical properties (boiling point, solubility) and can be separated via column chromatography or fractional crystallization.[4]
-
Racemic Alcohols: Reaction with (-)-Menthyl chloroformate yields diastereomeric carbonates, easily separable by HPLC.
Resolution Workflow Diagram
Caption: Workflow for the resolution of racemic alcohols using menthyl chloroformate.
References
-
Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society.[6]
-
Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.[] Tetrahedron.
-
BenchChem. (2025).[3][7] (-)-Menthol as a Chiral Auxiliary in Asymmetric Synthesis.[3][][5][7][8][9][10] BenchChem Application Notes.
-
Yamamoto, H., & Furuta, K. (1986).[2] Asymmetric Diels-Alder Reaction Catalyzed by Chiral Lewis Acids. Journal of Organic Chemistry.
-
Nishida, M., et al. (2021).[9][10] Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
Sources
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Endogenous Function of Menthol in Plant Defense Mechanisms: A Technical Guide
Topic: Endogenous Function of Menthol in Plant Defense Mechanisms Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound ((1R,2S,5R)-(-)-menthol) is often reduced to its organoleptic properties in commercial applications, yet physiologically, it represents a sophisticated secondary metabolite engineered by Mentha species for survival. This guide deconstructs the endogenous utility of this compound, moving beyond its role as a flavorant to its primary function: a multi-modal defense agent. We analyze its biosynthetic regulation, its neurotoxic and membrane-disrupting mechanisms against biotic aggressors, and its role in abiotic stress signaling. For drug developers, the plant’s use of this compound to modulate ion channels and membrane permeability offers a direct template for novel antimicrobial and analgesic therapeutics.
Part 1: Biosynthetic Machinery & Regulation
This compound production is not constitutive; it is a highly regulated response to developmental cues and environmental stress. The biosynthesis occurs exclusively within the secretory cells of peltate glandular trichomes, effectively sequestering this cytotoxic terpene from the plant's own metabolic machinery.
The MEP Pathway and Enzymatic Cascade
This compound is derived from the plastidial methylerythritol phosphate (MEP) pathway. The conversion from the precursor Geranyl Diphosphate (GPP) to (-)-menthol involves an eight-step enzymatic sequence.[1]
Key Rate-Limiting Enzymes:
-
(-)-Limonene Synthase (LS): The cyclization of GPP to (-)-limonene is the first committed step.[1][[“]]
-
(-)-Limonene-3-hydroxylase (L3OH): A cytochrome P450 monooxygenase that introduces oxygen, essential for downstream functionalization.
-
(-)-Menthone:(-)-Menthol Reductase (MMR): The final step converting menthone to this compound.
Visualization: Biosynthetic Pathway
The following diagram illustrates the enzymatic flow from the universal terpene precursor to the final active defense metabolite.
Caption: Compartmentalized biosynthesis of (-)-menthol involving Plastidial, ER, and Cytosolic enzymes.[[“]]
Part 2: Mechanisms of Action (Biotic Defense)
This compound functions as a broad-spectrum biocide. Its lipophilicity allows it to penetrate the protective cuticles of insects and the cell walls of microbes.
Insecticidal Neurotoxicity
Against herbivores, this compound acts as a potent fumigant and contact toxin.
-
AChE Inhibition: this compound inhibits acetylcholinesterase (AChE), preventing the hydrolysis of acetylcholine. This leads to synaptic overstimulation, paralysis, and death.
-
Octopamine Receptor Modulation: this compound binds to octopamine receptors (analogous to norepinephrine receptors in mammals), disrupting the insect's "fight or flight" response and feeding behavior.
-
Synergy: this compound potentiates the efficacy of carbamate insecticides, suggesting a mechanism where it alters membrane permeability, facilitating the entry of other toxins.
Antimicrobial Membrane Disruption
This compound targets the bioenergetics of bacteria and fungi. It is active against multidrug-resistant strains (e.g., E. coli, S. aureus).
Mechanism of Action:
-
Membrane Integration: this compound integrates into the lipid bilayer, increasing fluidity and permeability.
-
Ion Flux Destabilization: It disrupts the proton motive force (PMF) by inducing K+ leakage and inhibiting H+ efflux.
-
ATPase Inhibition: Direct inhibition of membrane-bound FoF1-ATPase, starving the cell of ATP.
Table 1: Comparative Antimicrobial Efficacy (Selected Data)
| Target Organism | Type | Effect | Mechanism Highlight |
| Escherichia coli (MDR) | Gram-Negative | Bactericidal | Disruption of PMF; ATPase inhibition |
| Staphylococcus aureus | Gram-Positive | Bactericidal | Membrane lysis; K+ leakage |
| Candida albicans | Fungi | Fungistatic | Ergosterol biosynthesis inhibition |
| Reticulitermes speratus | Insect (Termite) | Neurotoxic | AChE inhibition (LC50 ~0.27 µL/L) |
Allelopathy: The "Scorched Earth" Strategy
This compound released into the soil inhibits the germination of competing plant species.
-
Microtubule Disruption: this compound causes the depolymerization of microtubules in the root meristems of competitors.
-
Result: This arrests mitosis and cell elongation, effectively preventing the encroachment of neighboring plants.
Part 3: Abiotic Stress & Signaling (The Shield)
Recent research identifies this compound not just as a weapon, but as a signaling molecule.[3]
"Priming" and Systemic Acquired Resistance
Volatile this compound can induce defense responses in distal parts of the same plant or neighboring conspecifics.
-
This compound-Valine Conjugates: Modified this compound compounds (e.g., Ment-Val) have been shown to upregulate defense genes (e.g., PR genes) more potently than this compound alone, acting as a stable storage form that releases active this compound under stress.
-
Thermotolerance: While plants lack TRPM8, this compound stabilizes membranes during heat stress, preventing lipid peroxidation by scavenging Reactive Oxygen Species (ROS).
Visualization: Defense Signaling Network
This diagram maps the causal relationships between stress inputs and this compound-mediated defense outputs.
Caption: Signal transduction pathway from stress perception to this compound-mediated defense execution.
Part 4: Experimental Protocols
To study these mechanisms, precise extraction and quantification are required. The following protocol ensures minimal volatilization loss and accurate enantiomeric separation.
Protocol: Optimized this compound Extraction & Quantification
Objective: Quantify endogenous this compound levels in leaf tissue without thermal degradation.
Reagents: Dichloromethane (DCM), Internal Standard (Camphor or Cyclohexanol), Anhydrous Na2SO4.
Step-by-Step Workflow:
-
Tissue Preparation: Flash-freeze 500mg fresh leaf tissue in liquid nitrogen. Grind to a fine powder.
-
Solvent Extraction: Add 5mL DCM containing 50 µg/mL internal standard. Vortex for 1 min.
-
Sonication: Sonicate for 15 min at 4°C (critical to prevent volatilization).
-
Phase Separation: Centrifuge at 3000 x g for 5 min. Collect the organic (lower) phase.
-
Drying: Pass the organic phase through a micro-column of anhydrous Na2SO4 to remove water.
-
GC-MS Analysis:
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (hold 3 min) -> 3°C/min to 246°C.
-
Detection: EI mode (70 eV), Scan range 40-400 m/z.
-
Validation: Confirm peak identity via retention time of authentic (-)-menthol standard and mass spectral library match (NIST).
-
Part 5: Implications for Drug Development
The mechanisms evolved by plants to defend against biotic stress offer direct translational value for pharmacology.
-
TRPM8 Agonism & Analgesia: While plants use this compound to disrupt insect nervous systems, mammals have evolved the TRPM8 ion channel to detect it as "cold." This divergence is key. The plant mechanism (membrane disruption) informs the development of topical analgesics that act not just on receptors but also by modulating local membrane fluidity to enhance drug delivery.
-
Antibiotic Potentiation: The ability of this compound to inhibit bacterial ATPase and efflux pumps makes it a prime candidate for combination therapies . Co-administration of this compound could re-sensitize resistant bacteria to beta-lactams or aminoglycosides by increasing intracellular accumulation of the antibiotic.
-
Bio-Herbicides: The microtubule-disrupting property of this compound (allelopathy) suggests a pathway for developing "green" herbicides that target specific weed root systems without the environmental persistence of synthetic agents.
References
-
Biosynthesis of (-)-Menthol and Molecular Genetics Source: Croteau R. et al., Naturwissenschaften (2005).[[“]] URL:[Link]
-
This compound's Disruptive Effects on Bacterial Bioenergetics Source:AIMS Biophysics (2024).[4] URL:[Link]
-
Cellular Base of Mint Allelopathy: Menthone Affects Plant Microtubules Source:Frontiers in Plant Science (2020). URL:[Link]
-
This compound Increases Bendiocarb Efficacy Through Activation of Octopamine Receptors Source:[5]Insects (2019).[5] URL:[Link]
-
A Minty-Fresh Solution: Using a this compound-Like Compound to Activate Plant Immune Mechanisms Source: Tokyo University of Science (2021). URL:[Link][6]
Sources
- 1. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. A Minty-Fresh Solution: Using a this compound-Like Compound to Activate Plant Immune Mechanisms | Tokyo University of Science [tus.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound Increases Bendiocarb Efficacy Through Activation of Octopamine Receptors and Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
Methodological & Application
Application Note: Quantitative Analysis of Menthol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of menthol in pharmaceutical preparations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a widely utilized active pharmaceutical ingredient (API) and excipient, requires accurate and precise quantification to ensure product quality, safety, and efficacy. The methodology herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The described method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its linearity, accuracy, precision, and specificity.[1][2][3][4]
Introduction: The Analytical Imperative for this compound Quantification
This compound, a cyclic monoterpene alcohol, is a cornerstone compound in the pharmaceutical industry, valued for its local anesthetic, counter-irritant, and cooling properties. It is incorporated into a diverse range of dosage forms, including topical creams, lozenges, nasal sprays, and oral solutions. Given its therapeutic and sensory impact, the precise determination of this compound concentration is critical for several reasons:
-
Therapeutic Efficacy: The clinical effect of a this compound-containing product is directly proportional to its concentration. Sub-optimal levels can lead to reduced efficacy, while excessive amounts may cause adverse reactions.
-
Regulatory Compliance: Health authorities, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent quality control of APIs. Accurate analytical methods are essential for product release and stability testing.
-
Product Consistency: For over-the-counter (OTC) products, the characteristic cooling sensation of this compound is a key quality attribute. Consistent this compound levels are vital for brand reputation and consumer satisfaction.
Gas chromatography is considered a highly suitable and sensitive technique for the analysis of volatile compounds like this compound.[5] When coupled with a mass spectrometer, GC-MS provides unparalleled selectivity and sensitivity, making it the gold standard for unequivocal identification and quantification in complex matrices.
Principles of GC-MS for this compound Analysis
The GC-MS analytical workflow separates chemical components of a sample in the gas phase followed by detection and identification based on their mass-to-charge ratio.
-
Gas Chromatography (GC): The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) propels the sample through the column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases. For this compound, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often selected for its excellent resolving power for terpenes and other volatile compounds.[6]
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the MS ion source. Here, they are bombarded with electrons in a process called Electron Ionization (EI).[7] This energetic process fragments the parent molecule into a reproducible pattern of charged ions. These fragments are characteristic of the molecule's structure, acting as a chemical "fingerprint." The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio. For quantitative analysis, the system can be operated in Selected Ion Monitoring (SIM) mode, where only specific, pre-determined m/z values characteristic of this compound are monitored.[6][8] This significantly enhances sensitivity and reduces chemical noise from the sample matrix.
The following diagram illustrates the fundamental workflow of the GC-MS system.
Caption: High-level overview of the GC-MS system workflow.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (USP grade or equivalent, purity >99%)
-
This compound-d4 (deuterated this compound) as internal standard (ISTD)
-
Methanol (HPLC or GC grade)
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
A standard Gas Chromatograph coupled with a Mass Selective Detector is required. The following parameters have been optimized for this compound analysis.
| GC Parameter | Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar to mid-polarity column providing excellent separation of terpenes. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of this compound and the internal standard. |
| Injection Mode | Split (e.g., 40:1) | Prevents column overloading and ensures sharp chromatographic peaks.[6] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency.[8] |
| Oven Program | Initial 50 °C, hold 1 min, ramp to 135 °C at 10 °C/min, then to 260 °C at 15 °C/min, hold 2 min | A temperature gradient is crucial for eluting this compound in a reasonable time while separating it from other volatile components.[8] |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns.[6][7] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and extensive library-searchable mass spectrum.[6] |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Source Temperature | 230 °C | Optimizes ion formation and minimizes source contamination.[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for quantitative analysis.[6][8] |
| SIM Ions (m/z) | This compound: Quantifier: 138, Qualifier: 123This compound-d4 (ISTD): Quantifier: 142 | The ion at m/z 138 is a prominent and characteristic fragment of this compound, making it ideal for quantification. The qualifier ion confirms identity. The m/z 142 is used for the deuterated internal standard.[8] |
Preparation of Standard Solutions
Internal Standard (ISTD) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound-d4 and dissolve in 100 mL of methanol. The use of a stable isotope-labeled internal standard like this compound-d4 is the most rigorous approach for quantitative mass spectrometry.[8] It co-elutes with the analyte and behaves almost identically during extraction and ionization, thus effectively compensating for any sample loss or matrix effects.
This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
Calibration Standards (0.5 - 50 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the this compound stock solution with methanol. To each calibration standard, add a fixed amount of the ISTD stock solution to achieve a final ISTD concentration of 10 µg/mL in all standards and samples.
Sample Preparation Protocol (Example: Topical Cream)
-
Weighing: Accurately weigh an amount of cream equivalent to approximately 1 mg of this compound into a 50 mL centrifuge tube.
-
Extraction: Add 10.0 mL of the ISTD stock solution (100 µg/mL) and 10 mL of ethyl acetate.
-
Homogenization: Vortex vigorously for 2 minutes to ensure complete dispersion of the cream and transfer of this compound into the organic phase.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic layer from the cream base.
-
Drying: Carefully transfer the upper ethyl acetate layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filtration & Injection: Filter the extract through a 0.45 µm syringe filter into an autosampler vial for GC-MS analysis.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guideline, which is a harmonized standard for the validation of analytical procedures.[1][2][3][4]
Specificity
Specificity was evaluated by analyzing a placebo formulation (cream base without this compound). The chromatograms of the placebo were compared to those of a spiked sample. No interfering peaks were observed at the retention times of this compound and the ISTD, demonstrating the method's high specificity.
Linearity and Range
The linearity of the method was assessed by analyzing the five calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the ISTD against the concentration of this compound. The method was found to be linear over the range of 0.5 - 50 µg/mL, with a correlation coefficient (r²) greater than 0.999.
Accuracy
Accuracy was determined by performing a recovery study on a placebo cream spiked with this compound at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within 98.0% to 102.0%, indicating excellent accuracy.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate samples of a 10 µg/mL standard were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day. The relative standard deviation (%RSD) for both repeatability and intermediate precision was less than 2.0%, demonstrating the method's high precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.15 µg/mL, and the LOQ was 0.5 µg/mL, showcasing the high sensitivity of the method.
Summary of Validation Data
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at RT of analyte and ISTD | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range (µg/mL) | Covers normal assay range | 0.5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.25% |
| LOD (µg/mL) | Reportable | 0.15 |
| LOQ (µg/mL) | Reportable | 0.5 |
Overall Analytical Workflow
The following diagram provides a comprehensive overview of the entire quantitative analysis process, from sample handling to final reporting, emphasizing the built-in quality checks.
Caption: Step-by-step workflow for the quantitative analysis of this compound.
Conclusion
The GC-MS method detailed in this application note is a highly reliable, sensitive, and specific tool for the quantitative analysis of this compound in pharmaceutical products. The use of a deuterated internal standard ensures maximum accuracy by correcting for variations in sample preparation and instrument response. The method has been rigorously validated according to ICH guidelines, confirming its suitability for use in a regulated quality control environment. This protocol provides a solid foundation for laboratories involved in the development and manufacturing of this compound-containing pharmaceuticals, ensuring product quality and regulatory compliance.
References
-
Quantitative Analysis of this compound in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and this compound in E-Cigarette, or Vaping, Product Liquids and Aerosols. Frontiers in Chemistry. Available at: [Link]
-
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). STEMart. Available at: [Link]
-
Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. Technology Networks. Available at: [Link]
-
Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography Mass Spectrometry. YouTube. Available at: [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. fda.gov [fda.gov]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. Frontiers | Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and this compound in E-Cigarette, or Vaping, Product Liquids and Aerosols [frontiersin.org]
- 7. Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 8. Quantitative Analysis of this compound in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Baseline Separation of Menthol Diastereomers
Abstract
Menthol, a cyclic monoterpene alcohol, contains three chiral centers, giving rise to eight stereoisomers, which exist as four diastereomeric pairs ((±)-menthol, (±)-isothis compound, (±)-neothis compound, and (±)-neoisothis compound).[1] These stereoisomers exhibit unique physiological and sensory properties, making their accurate separation and quantification essential in the pharmaceutical, food, and fragrance industries.[1] The structural similarity of these isomers, however, presents a significant analytical challenge.[1][2] This application note details a robust, isocratic normal-phase high-performance liquid chromatography (NP-HPLC) method for the effective baseline separation of the four this compound diastereomers. The protocol leverages a silica-based stationary phase and a non-polar mobile phase to exploit subtle differences in polarity, coupled with Refractive Index (RI) detection for universal quantification without the need for chromophore derivatization.
The Chromatographic Challenge: Separating Structurally Similar Isomers
The primary difficulty in analyzing this compound isomers lies in their subtle structural differences. Diastereomers, while having different physical properties, can still be challenging to separate. The spatial arrangement of the hydroxyl and isopropyl groups on the cyclohexane ring leads to minor variations in polarity among the four diastereomeric pairs: this compound, isothis compound, neothis compound, and neoisothis compound.[1][2]
Furthermore, the this compound molecule lacks a significant chromophore, rendering detection by standard UV-Vis spectrophotometry insensitive and impractical for quantitative analysis at low concentrations.[1][3][4] While pre-column derivatization can introduce a UV-active tag, this process adds complexity, time, and potential for analytical error.[1] Therefore, a direct and reliable method is highly desirable.
Principle of Separation: Normal-Phase Chromatography
This method employs normal-phase HPLC, a powerful technique for separating isomers with differing polarities.[1][5]
-
Stationary Phase: A polar silica-based column (e.g., µ-Porasil) is used. The stationary phase contains surface silanol groups (-Si-OH) which are highly polar.
-
Mobile Phase: A non-polar mobile phase, consisting of isooctane with a small percentage of a slightly more polar modifier like ethyl acetate, is used.
-
Mechanism: The separation is governed by the differential adsorption of the this compound diastereomers to the polar stationary phase. Isomers with more exposed or sterically accessible hydroxyl groups will interact more strongly with the silica surface, leading to longer retention times. The less polar isomers will spend more time in the non-polar mobile phase and elute earlier. This technique effectively translates the minor differences in the three-dimensional structure of the diastereomers into distinct retention times, allowing for their separation.[1][5]
-
Detection: A Refractive Index (RI) detector is employed. The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte.[1][3] This makes it ideal for analytes like this compound that lack a UV chromophore, providing a response proportional to the concentration of each isomer.
Detailed Methodology and Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump (e.g., Waters ALC-201 or equivalent)[5]
-
Autosampler or manual injector (e.g., Waters U6K)[5]
-
Column thermostat to maintain a constant temperature.
-
Differential Refractive Index (RI) Detector (e.g., Waters Model 401 or equivalent)[1][5]
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Column:
-
Reagents and Standards:
-
Isooctane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Reference standards for this compound, neothis compound, isothis compound, and neoisothis compound.
-
Methanol (HPLC Grade, for cleaning).
-
Chromatographic Conditions
All quantitative parameters for the method are summarized in the table below for quick reference.
| Parameter | Condition | Rationale |
| Column | µ-Porasil, 10 µm, 300 x 3.9 mm | A standard silica-based column provides the necessary polar surface for adsorptive separation of the diastereomers.[1] |
| Mobile Phase | 3% Ethyl Acetate in Isooctane (v/v) | This isocratic, non-polar mobile phase provides optimal resolution. The ethyl acetate acts as a polar modifier to control retention times.[1][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension, providing a good balance between analysis time and separation efficiency.[1] |
| Injection Volume | 10 - 20 µL | Adjusted based on sample concentration to ensure the detector response is within the linear range. |
| Column Temperature | Ambient or controlled at 35°C | Maintaining a stable temperature is crucial for reproducible retention times, especially with RI detection.[3] |
| Detector | Refractive Index (RI) | Necessary for detecting non-chromophoric compounds like this compound. The detector temperature should be stable and slightly above ambient (e.g., 35°C).[1][3] |
| Run Time | ~20 minutes | Sufficient to allow for the elution of all four diastereomers and re-equilibration. |
Experimental Workflow Diagram
The overall process from sample preparation to final data analysis is outlined in the workflow below.
Caption: High-level workflow for the HPLC separation of this compound diastereomers.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing 30 mL of ethyl acetate with 970 mL of isooctane for a total volume of 1 L. Degas the solution using sonication or vacuum filtration before use.
-
System Preparation and Equilibration:
-
Install the silica column into the HPLC system.
-
Purge the pump lines with the mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the entire system for at least 30-60 minutes, or until the RI detector baseline is stable. A stable baseline is critical for accurate quantification.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of each this compound isomer reference standard at approximately 1 mg/mL in the mobile phase.
-
Prepare a mixed working standard solution containing all four isomers by diluting the stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL for each component.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound isomers and dissolve it in a known volume of the mobile phase to achieve a target concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove any particulates before injection.
-
-
Chromatographic Run:
-
Inject the mixed standard solution to verify system performance and determine the retention times for each isomer.
-
Once system suitability is confirmed, inject the prepared samples.
-
Record the chromatograms for the specified run time.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatograms by comparing their retention times to those of the reference standards.
-
Integrate the peak area for each identified diastereomer.
-
Calculate the concentration of each isomer in the sample using the peak areas and the response from the standard solution (external standard method).
-
System Suitability
To ensure the validity of the analytical results, system suitability must be verified before sample analysis. A fresh injection of the mixed standard should meet the following criteria.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures baseline separation between all adjacent isomer peaks. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Confirms good peak shape, free from excessive fronting or tailing. |
| Retention Time %RSD | ≤ 2.0% | Demonstrates the stability and reproducibility of the pump and system. |
| Peak Area %RSD | ≤ 2.0% | Indicates the precision of the injector and detector response. |
| (Based on 5-6 replicate injections of the mixed standard) |
Expected Results and Discussion
Using the described NP-HPLC method, complete baseline resolution of the four diastereomers can be achieved.[1] A typical elution order on a silica column is: Neothis compound, this compound, Neoisothis compound, and Isothis compound . This order is determined by the polarity of the molecules; isomers with less hindered hydroxyl groups interact more strongly with the stationary phase and thus have longer retention times.
The method is highly reproducible and robust, making it suitable for routine quality control analysis in various industries. The use of an isocratic mobile phase and a simple sample preparation procedure simplifies the workflow and reduces potential sources of error.[5]
Conclusion
The normal-phase HPLC method detailed in this application note provides a reliable and efficient solution for the separation and quantification of this compound diastereomers. By utilizing a standard silica column and a non-polar mobile phase, the method effectively resolves the four main diastereomeric pairs. The integration of a Refractive Index detector overcomes the challenge posed by this compound's lack of a UV chromophore, enabling direct and accurate analysis. This protocol is well-suited for researchers, scientists, and drug development professionals requiring a validated method for the quality control and characterization of this compound-containing products.
References
-
Reinscheid, F., & Reinscheid, U. M. (2016). Stereochemical analysis of this compound and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure. Available at: [Link]
-
Zhong, G., et al. (2018). HPLC Enantioseparation of this compound with Non-ultraviolet Detectors and Effect of Chromatographic Conditions. ResearchGate. Available at: [Link]
-
Prasad, A. S. (2015). Sensitive and selective method for the analysis of this compound from pharmaceutical products by RP-HPLC with refractive index detector. PMC, NIH. Available at: [Link]
-
Haut, S. A., & Core, M. T. (1981). Separation of this compound Isomers by Normal Phase High Performance Liquid Chromatography. Journal of Liquid Chromatography, 4(10), 1869-1874. Available at: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]
-
Schmitz, D., et al. (2015). Exploring the conformational landscape of this compound, menthone, and isomenthone: a microwave study. PMC. Available at: [Link]
-
NPTEL. Module 8: Stereochemistry. NPTEL Archive. Available at: [Link]
-
Patel, R. M. (2015). Sensitive and selective method for the analysis of this compound from pharmaceutical products by RP-HPLC with refractive index detector. ResearchGate. Available at: [Link]
-
YouTube. (2018). Lecture 4 this compound. Available at: [Link]
-
Tomas-Almenar, C., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and this compound) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1147-1152. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive and selective method for the analysis of this compound from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. tandfonline.com [tandfonline.com]
Application Note: In Vitro Cytotoxicity Profiling of Menthol in Human Cancer Cell Lines
Abstract & Strategic Overview
Menthol (C₁₀H₂₀O), a cyclic monoterpene alcohol, exhibits a complex cytotoxicity profile that transcends its classical role as a TRPM8 agonist. In oncology research, this compound demonstrates a biphasic mechanism of action: TRPM8-dependent apoptosis in sensitive lines (e.g., Melanoma A-375) and TRPM8-independent necrosis/membrane disruption in resistant lines (e.g., Lung A549) at millimolar concentrations.
This Application Note provides a rigorous framework for evaluating this compound cytotoxicity. Unlike standard small-molecule screens, this compound requires specialized handling due to its volatility (sublimation) and lipophilicity . Failure to account for vapor transfer can lead to "edge effects" and false positives in vehicle control wells.
Pre-Experimental Technical Brief (Expertise & Constraints)
Solubility & Solvent Toxicity
This compound is sparingly soluble in water but highly soluble in Ethanol (EtOH) and Dimethyl Sulfoxide (DMSO).
-
Critical Constraint: this compound requires high concentrations (up to 3 mM) to kill resistant cell lines. This risks exceeding the toxicity threshold of the solvent.
-
Standard: Final solvent concentration in culture media must remain < 0.5% (v/v) (ideally < 0.1%).
-
Recommendation: Prepare a 1M stock solution in 100% DMSO.
-
Calculation: To achieve 1 mM final concentration in the well with 0.1% DMSO, dilute the 1M stock 1:1000 into the media.
-
Volatility Management (The "Vapor Effect")
This compound sublimes at 37°C. In a standard 96-well plate, this compound vapors from treated wells can migrate to control wells, inducing toxicity in the "untreated" controls and compressing the observed IC50.
-
Solution: Use gas-permeable adhesive plate seals (e.g., breathe-easy films) rather than standard plastic lids to minimize cross-well vapor contamination while allowing gas exchange. Alternatively, space treatments using "fence" wells filled with PBS.
Experimental Workflow Overview
The following flowchart outlines the validated critical path for this compound assessment, integrating viability screening with mechanistic confirmation.
Figure 1: Step-by-step workflow emphasizing the critical vapor control step during the treatment phase.
Protocol A: High-Throughput Viability Screening (MTT Assay)
Objective: Determine the IC50 of this compound across varying cell lines.
Materials
-
Cell Lines: A-375 (Melanoma - TRPM8 High), A549 (Lung - TRPM8 Low/Resistant).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Sigma-Aldrich).
-
Equipment: Microplate Reader (570 nm), Gas-permeable plate seals.
Step-by-Step Methodology
-
Seeding: Seed cancer cells (
cells/well) in 96-well plates. Incubate for 24h to allow attachment. -
Stock Preparation: Dissolve crystalline L-Menthol in DMSO to create a 1 M stock. Vortex until clear.
-
Serial Dilution: Prepare 2X concentrations in complete media to account for volume in the well, or replace media entirely.
-
Range: 0 (Vehicle), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 3 mM, 5 mM.
-
Vehicle Control: Media + DMSO matched to the highest concentration used (e.g., 0.5%).
-
-
Treatment: Remove old media. Add 100 µL of this compound-containing media.
-
Sealing (CRITICAL): Apply an adhesive plate seal immediately. Do not rely on the plastic lid.
-
Incubation: Incubate for 24h or 48h at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Aspirate media carefully (crystals are loosely attached). Add 100 µL DMSO to dissolve formazan.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Application Scientist Note: If investigating A549 cells, expect resistance. A549s often require >1 mM this compound to show significant loss of viability, often transitioning from apoptosis to necrosis at these high tiers.
Protocol B: Mechanistic Validation (Flow Cytometry)
Objective: Distinguish between TRPM8-mediated apoptosis and non-specific necrosis.
Rationale
This compound acts as a "calcium bomb" in TRPM8-positive cells. The influx of Ca²⁺ triggers mitochondrial depolarization. In contrast, at millimolar concentrations in non-sensitive cells, it acts as a solvent, disrupting lipid bilayers directly.
Methodology (Annexin V-FITC / PI Staining)
-
Treatment: Treat cells (
in 6-well plates) with the calculated IC50 concentration for 24h. -
Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine into one tube.
-
Washing: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark at RT.
-
Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).
-
Q1 (Annexin-/PI+): Necrosis (Likely high-dose this compound effect).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Likely TRPM8-mediated).
-
Mechanism of Action & Signaling Pathway[1][2][3]
Understanding the pathway is crucial for interpreting data. In sensitive cells (Melanoma), this compound activates TRPM8, causing Calcium overload. In resistant cells (Lung/Breast), it affects cell cycle regulators (CDK) and ROS.
Figure 2: Dual-pathway mechanism showing TRPM8-dependent apoptosis vs. high-dose necrosis.
Data Analysis & Reference Values
When analyzing results, verify against established literature ranges. Note the significant discrepancy between TRPM8-expressing cells and non-expressing cells.
Table 1: Comparative IC50 Values of this compound in Human Cancer Lines
| Cell Line | Tissue Origin | TRPM8 Status | Typical IC50 Range | Mechanism Note |
| A-375 | Melanoma | High | 10 µM - 50 µM | Highly sensitive; Ca²⁺ dependent apoptosis [1]. |
| T24 | Bladder | High | ~200 µM | Mitochondrial depolarization [2]. |
| A549 | Lung | Low/Null | > 1 mM - 3 mM | Resistant; requires necrotic doses or combination therapy [3]. |
| MCF-7 | Breast | Low | > 2 mM | Often used as a resistant control; weak cytotoxicity alone [4]. |
Statistical Analysis:
Calculate IC50 using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism. Ensure
References
-
Yamamura, H., et al. (2008). TRPM8 activation suppresses cellular viability in human melanoma... American Journal of Physiology-Cell Physiology. Link
-
Li, W., et al. (2009). This compound induces cell death via the TRPM8 channel in the human bladder cancer cell line T24.[1] Pharmacology.[1][2] Link
-
Kang, Y.J., et al. (2025). Cytotoxic effects of this compound in lung cancer cell line, A549.[3][4] ResearchGate/Vertex Data. Link
-
Faridi, U., et al. (2011). Cytotoxicity of this compound and its derivatives against human cancer cell lines.[3][1][2][4][5][6][7] Chemical Biology & Drug Design. Link
-
Wang, Y., et al. (2012).[8] this compound inhibits the proliferation and motility of prostate cancer DU145 cells. Pathology & Oncology Research. Link
Sources
- 1. This compound induces cell death via the TRPM8 channel in the human bladder cancer cell line T24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Cytotoxicity of this compound and Eucalyptol: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits proliferation and migration of nonsmall cell lung carcinoma in vitro and in vivo through Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+-independent cytotoxicity of this compound in the A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dose-dependent cytotoxic effects of this compound on human malignant melanoma A-375 cells: correlation with TRPM8 transcript expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]
Troubleshooting & Optimization
Optimizing GC-MS parameters for baseline separation of menthol isomers
An in-depth guide to optimizing GC-MS parameters for the baseline separation of menthol isomers, designed for researchers, scientists, and drug development professionals.
Technical Support Center: this compound Isomer Analysis by GC-MS
Welcome to the technical support center for the chromatographic analysis of this compound isomers. As a Senior Application Scientist, I have designed this guide to move beyond simple step-by-step instructions. Its purpose is to provide you with the foundational knowledge and practical troubleshooting strategies required to achieve robust, baseline separation of these challenging compounds. This compound possesses three chiral centers, giving rise to eight stereoisomers (four pairs of enantiomers), each with distinct sensory and physiological properties. Their structural similarity makes them notoriously difficult to separate, demanding a highly optimized and nuanced approach to gas chromatography.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you are likely to encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the baseline separation of this compound isomers so challenging?
A1: The difficulty lies in the subtle structural differences between the isomers. This compound has four pairs of enantiomers (e.g., (+)-menthol and (-)-menthol) and multiple diastereomers (e.g., this compound, neothis compound, isothis compound).
-
Enantiomers: These are non-superimposable mirror images with identical physical properties such as boiling point and mass spectra. Standard achiral GC columns cannot differentiate between them. Their separation requires a chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[1]
-
Diastereomers: While having different physical properties, their structural similarities often result in very close elution times on many standard GC phases, leading to co-elution or poor resolution.
Because mass spectrometry (MS) identifies compounds based on their mass-to-charge ratio and fragmentation patterns, and isomers have identical mass spectra, the separation must be accomplished chromatographically before the analytes enter the mass spectrometer.[2] Therefore, achieving baseline chromatographic resolution is not just desirable, but essential for accurate identification and quantification.
Q2: I'm starting from scratch. What is the single most critical parameter for separating this compound isomers?
A2: Without question, the most critical parameter is GC column selection . You must use a chiral stationary phase to separate the enantiomeric pairs. Standard non-chiral columns like DB-5MS or HP-INNOWAX can separate the four diastereomeric pairs (this compound, neothis compound, isothis compound, neoisothis compound) but will fail to resolve the D- and L-enantiomers within each pair.[3]
For successful chiral separation of all eight this compound isomers, columns with derivatized cyclodextrin stationary phases are the industry standard.[1][4] Cyclodextrins are chiral, cyclic oligosaccharides that can include the this compound isomers into their cavities, with the stability of these inclusion complexes depending on the stereochemistry of the guest molecule.
Commonly recommended phases include:
-
Derivatized β-cyclodextrin phases: Columns like Rt-βDEXsp or CP-Chirasil-Dex CB are frequently cited for resolving this compound enantiomers.[1][5]
-
Derivatized γ-cyclodextrin phases: These can also offer unique selectivity.
-
Tandem Column Setups: For particularly complex separations, some methods employ two different chiral columns in series (tandem) to achieve complete baseline separation of all eight isomers.[3][6][7] This approach leverages the complementary separation mechanisms of different chiral phases.
Troubleshooting Guide: Common Separation Problems
This section addresses specific issues you may encounter during method development and routine analysis.
Problem: My this compound isomers are co-eluting or poorly resolved.
Co-elution, where two or more compounds elute from the column at the same time, is the primary obstacle in this analysis.[8][9] If you observe broad, asymmetrical peaks or shoulders, you are likely experiencing co-elution.
The following diagram outlines a systematic approach to troubleshooting poor resolution of this compound isomers.
Caption: Troubleshooting workflow for poor this compound isomer separation.
1. Optimize the Oven Temperature Program: Temperature directly influences retention and selectivity.[10] A fast temperature ramp can cause isomers to elute too quickly and without sufficient separation.
-
Causality: As a rule of thumb, a 15°C decrease in oven temperature roughly doubles the retention time, increasing the interaction time between the analytes and the stationary phase, which can significantly improve resolution.[10]
-
Action:
-
Lower the Initial Temperature: Start the oven program at a lower temperature (e.g., 40-60°C) to improve the separation of early-eluting isomers.[1]
-
Reduce the Ramp Rate: This is the most effective tool for improving resolution. Slow the ramp rate to 1-3°C per minute, especially during the elution window of the this compound isomers.[1]
-
Introduce Isothermal Holds: A brief isothermal hold just before the isomers begin to elute can help focus the chromatographic bands and improve peak shape.
-
2. Adjust the Carrier Gas Flow Rate: The carrier gas linear velocity affects chromatographic efficiency (the "N" term in the resolution equation).
-
Causality: Every column has an optimal flow rate at which it produces the sharpest peaks (highest efficiency). Deviating significantly from this optimum will broaden peaks and reduce resolution.
-
Action: Set the carrier gas (Helium or Hydrogen) to the optimal linear velocity for your column's internal diameter. For a 0.25 mm ID column, this is typically around 20-25 cm/s for Helium. Hydrogen can be used as a carrier gas to potentially shorten run times, but ensure your MS source is optimized for it to avoid spectral distortions.[11]
3. Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or distorted peaks that merge together.[12][13]
-
Causality: The stationary phase has a finite capacity. When exceeded, the equilibrium between the mobile and stationary phase is disrupted, leading to non-ideal peak shapes.
-
Action:
-
Dilute your sample.
-
Increase the split ratio in your injector (e.g., from 50:1 to 100:1).
-
Reduce the injection volume (e.g., from 1 µL to 0.5 µL).
-
Problem: My this compound peaks are tailing.
Peak tailing can compromise resolution and lead to inaccurate quantification.[12]
-
Causality: Tailing is often caused by "active sites" in the GC flow path (injector liner, column, connection points) that can irreversibly or strongly adsorb polar analytes like this compound, which has a hydroxyl group. It can also be caused by poor column installation.[13][14]
-
Action:
-
Check the Column Cut: Ensure the column ends are cut perfectly flat (90°) with no jagged edges. A poor cut creates turbulence and active sites.
-
Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) injector liner. Consider a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity.
-
Perform System Maintenance: If the system has been running for a while, active sites can develop. Trim 5-10 cm from the front of the column, replace the liner and septum, and clean the injector port.
-
Protocols and Data
Experimental Protocol: Starting Method for this compound Isomer Separation
This protocol provides a robust starting point for method development. Fine-tuning will be necessary based on your specific instrumentation and column.
1. GC-MS System Preparation:
-
Column: Chiral Capillary Column (e.g., CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, set to a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Split/Splitless, operated in Split mode.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (adjust as needed to avoid overload).
-
-
Sample Preparation: Dilute this compound standard mixture or sample extract in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of ~50-100 µg/mL.
2. GC Oven Program:
-
Initial Temperature: 60°C.
-
Initial Hold Time: 2 minutes.
-
Ramp 1: Increase temperature at 2°C/minute to 120°C.
-
Ramp 2: Increase temperature at 10°C/minute to 220°C.
-
Final Hold Time: 5 minutes.
3. Mass Spectrometer Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C (Electron Ionization - EI).
-
Ionization Energy: 70 eV.
-
Scan Mode: Full Scan (e.g., m/z 40-200) for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, using characteristic ions like m/z 71, 81, and 95.[7]
Data Table: Example GC Parameters for this compound Analysis
The following table summarizes parameters from published methods, offering a comparative overview for method development.
| Parameter | Method A (Diastereomers)[15] | Method B (All 8 Isomers)[7] |
| Column Type | VF-624ms (non-chiral) | Tandem: CycloSil-B + BGB-175 (chiral) |
| Dimensions | 60 m x 0.25 mm, 1.8 µm | 2 x (30 m x 0.22 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 5.0 mL/min | Not specified (optimized for tandem setup) |
| Initial Temp | 90°C | 45°C |
| Initial Hold | 1 min | Not specified, program starts with ramp |
| Temp Program | 15°C/min to 181°C, hold 3 min | 10°C/min to 100°C, hold 16 min; then 10°C/min to 200°C, hold 10 min |
| Injector Temp | 280°C | Not specified |
| Detector | FID | MS (SIM mode) |
References
-
STEMart. (n.d.). Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
-
Si, X., et al. (2021). Separation of Eight Optical Isomers of this compound by Tandem Capillary Chiral Columns. Chinese Journal of Analytical Chemistry. Retrieved from [Link]
-
Restek Corporation. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Retrieved from [Link]
-
Al-Saeed, M. S., et al. (2021). GC Method Validation for the Analysis of this compound in Suppository Pharmaceutical Dosage Form. International Journal of Analytical Chemistry. Retrieved from [Link]
-
Si, X., et al. (2022). Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight this compound enantiomers. Food Research International. Retrieved from [Link]
-
Gocan, S., & Cimpan, G. (2013). DIRECT DETERMINATION OF this compound USING A SIMPLE SPECTROPHOTOMETRIC METHOD. Buletinul Institutului Politehnic din Iasi. Retrieved from [Link]
-
CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
Quimby, B. D. (2024). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
LECO Corporation. (n.d.). Analysis of this compound and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension. Retrieved from [Link]
-
Shaikh, K. A., & Patil, S. D. (2013). Sensitive and selective method for the analysis of this compound from pharmaceutical products by RP-HPLC with refractive index detector. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]
-
Haut, S. A., & Core, M. T. (1981). separation of this compound isomers by normal phase high performance liquid chromatography. Journal of Liquid Chromatography. Retrieved from [Link]
-
Si, X., et al. (n.d.). Configuration Analysis of this compound Isomers in Tobacco Products by Tandem Chiral Columns and GC-MS. CORESTA. Retrieved from [Link]
-
Clark, C. R., & DeRuiter, J. (1995). Quantitative Analysis of this compound Isomer Distributions in Selected Samples. Journal of Chromatographic Science. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Separation of optical isomers of this compound. Retrieved from [Link]
-
Kowalski, R., & Wawrzykowski, J. (2009). GC-MS fingerprints of mint essential oils. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
AG Organica. (2024). GC-MS Testing for Essential Oils: Purity, Safety & Benefits. Retrieved from [Link]
-
LECO Corporation. (2021). Characterizing Essential Oils with GC-MS. AZoM. Retrieved from [Link]
-
Yunilawati, R., et al. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. Retrieved from [Link]
-
Axion Labs. (2024). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
New Directions Aromatics. (2020). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. Retrieved from [Link]
-
Agilent Technologies, Inc. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
Chromatography Forum. (2009). Problem with tailing Peaks. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]
-
LECO Corporation. (n.d.). Rapid Qualitative GC-TOFMS Analysis of Peppermint Oil. Retrieved from [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 3. Separation of Eight Optical Isomers of this compound by Tandem Capillary Chiral Columns [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. coresta.org [coresta.org]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. agilent.com [agilent.com]
- 14. Problem with tailing Peaks - Chromatography Forum [chromforum.org]
- 15. GC Method Validation for the Analysis of this compound in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Menthol in Aqueous Solutions for In Vitro Assays
Introduction
Menthol, a cyclic monoterpene alcohol renowned for its characteristic cooling sensation, is a cornerstone compound in pharmaceutical and sensory research. Its primary mechanism of action involves the activation of the transient receptor potential melastatin 8 (TRPM8) channel, a key player in cold somatosensation.[1][2] However, a significant bottleneck in studying this compound's biological effects in vitro is its poor aqueous solubility. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework and detailed protocols to effectively overcome this challenge, ensuring the generation of reliable and reproducible data.
FAQs: Understanding the Core Problem
Q1: Why does my this compound crash out of solution in cell culture media?
A: this compound's chemical structure is predominantly non-polar, making it hydrophobic or "water-fearing." Water, the primary component of your cell culture media and buffers, is a highly polar solvent. Following the principle of "like dissolves like," the non-polar this compound molecule has very limited solubility in polar aqueous environments.[3] Reports on its exact solubility in water vary but are consistently low, in the range of 420-456 mg/L at 25°C.[4] When you introduce a concentrated stock of this compound (typically dissolved in an organic solvent) into the aqueous medium, you are drastically changing the solvent environment. This shift in polarity reduces the solubility of this compound, causing it to precipitate out of the solution.
Q2: What are the primary methods to solubilize this compound for my experiments?
A: There are three main strategies to enhance the solubility of this compound in aqueous solutions for in vitro assays:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution that can then be diluted into the aqueous medium.
-
Surfactants: Employing detergents like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) that form micelles, which are microscopic spheres that can encapsulate hydrophobic molecules like this compound.[5]
-
Cyclodextrins: Utilizing cyclic oligosaccharides, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which have a hydrophobic inner cavity that can form an inclusion complex with this compound, effectively shielding it from the aqueous environment and increasing its solubility.[6][7]
The selection of the most appropriate method will depend on the specific requirements of your assay, including the target this compound concentration and the sensitivity of your cellular system to the solubilizing agent.
Q3: I'm using DMSO. Are there any potential downsides?
A: DMSO is a powerful and commonly used solvent for water-insoluble compounds in cell-based assays.[8] However, it is not biologically inert and can exert its own effects on cells. At higher concentrations, DMSO can be cytotoxic, alter cell membrane permeability, and even induce differentiation in some cell lines.[9] It is a widely accepted practice to keep the final concentration of DMSO in cell culture media at or below 0.5%, with many researchers aiming for a maximum of 0.1% to minimize off-target effects.[9][10][11][12][13] It is imperative to perform a vehicle control (media with the same final concentration of DMSO but without this compound) to differentiate the effects of the solvent from the effects of the this compound.
Troubleshooting Guide & Protocols
This section provides a structured approach to resolving common issues encountered when preparing and using this compound solutions in in vitro assays.
Issue 1: this compound Precipitation Upon Dilution
-
Root Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit, even with the presence of a co-solvent. This is often due to an insufficient amount of the solubilizing agent in the final working solution to keep the this compound dissolved.
-
Solutions & Step-by-Step Protocols:
-
Method 1: Co-Solvent Optimization (Ethanol)
Ethanol is a less toxic alternative to DMSO for many cell lines and can be an effective co-solvent for this compound.[14][15]
Protocol 1: Preparing a this compound Stock with Ethanol
-
Stock Solution Preparation: Dissolve this compound in 100% ethanol to create a concentrated stock solution. For example, a 100 mM stock can be made by dissolving 15.63 mg of this compound in 1 mL of 100% ethanol.
-
Working Solution Preparation: Add the ethanol stock solution dropwise to your pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing or stirring vigorously. This rapid mixing helps to disperse the this compound molecules before they have a chance to aggregate and precipitate.
-
Visual Inspection: Observe the solution for any signs of cloudiness or precipitation. The highest concentration that remains clear is your upper working limit.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of ethanol as your highest this compound concentration.
-
-
Method 2: Surfactant-Mediated Solubilization (Polysorbate 20)
Non-ionic surfactants like Polysorbate 20 (Tween® 20) can form micelles that encapsulate this compound, significantly increasing its apparent solubility.[16]
Table 1: Common Surfactants for In Vitro Assays
Surfactant Type Considerations Polysorbate 20 (Tween® 20) Non-ionic Generally well-tolerated by cells at low concentrations, but can affect membrane integrity at higher concentrations.[17][18] Polysorbate 80 (Tween® 80) Non-ionic Similar to Tween® 20, with a longer hydrophobic tail, which can influence micelle properties.[19] Protocol 2: Solubilizing this compound with Polysorbate 20
-
Prepare a 10% (w/v) Polysorbate 20 stock solution in sterile water.
-
Co-dissolve this compound and Polysorbate 20: For a target final concentration, mix the required amount of this compound with a small volume of the 10% Polysorbate 20 solution. A 1:2 to 1:5 molar ratio of this compound to surfactant is a good starting point.
-
Gentle Warming and Mixing: Gently warm the mixture to 37°C and vortex until a clear solution is formed.
-
Dilution: Slowly add the this compound-surfactant mixture to your pre-warmed aqueous medium with continuous stirring.
-
-
Method 3: Cyclodextrin Inclusion Complexation (HP-β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly water-soluble derivative of β-cyclodextrin with low toxicity, making it an excellent choice for solubilizing hydrophobic compounds in sensitive cell-based assays.[20][21][22]
Table 2: Common Cyclodextrins for Solubilization
Cyclodextrin Key Features β-Cyclodextrin (β-CD) Limited aqueous solubility can be a drawback. Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity make it a preferred choice for many pharmaceutical and research applications.[20][23] Methyl-β-cyclodextrin (M-β-CD) Can extract cholesterol from cell membranes, which may interfere with certain cellular processes. Protocol 3: Using HP-β-CD to Solubilize this compound
-
Prepare a 45% (w/v) HP-β-CD solution in your desired aqueous buffer. This will serve as your concentrated stock.
-
Add this compound: Directly add the powdered this compound to the HP-β-CD solution.
-
Incubate: Incubate the mixture overnight at room temperature on a shaker or rotator to facilitate the formation of the inclusion complex.
-
Sterile Filtration: Pass the solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved particles before use in cell culture.
-
-
Issue 2: Unexpected Cytotoxicity or Altered Cell Behavior
-
Root Cause: The observed effects may be due to the solubilizing agent rather than the this compound itself. This underscores the critical importance of proper controls.
-
Solutions & Experimental Workflow:
-
Implement Rigorous Controls:
-
Untreated Control: Cells in media alone.
-
Vehicle Control: Cells treated with the highest concentration of the solubilizing agent (e.g., 0.5% DMSO, 1% Ethanol, or the corresponding concentration of HP-β-CD) used in your experiment, but without this compound.
-
-
Determine the Cytotoxicity of Your Vehicle: Before initiating your main experiments, perform a dose-response curve to determine the maximum non-toxic concentration of your chosen solubilizing agent for your specific cell line.
Protocol 4: Assessing Vehicle Cytotoxicity
-
Seed your cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of your solubilizing agent in cell culture media.
-
Replace the media with the vehicle-containing media and incubate for the duration of your planned experiment.
-
Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Identify the highest concentration of the vehicle that does not significantly impact cell viability. This is your maximum allowable concentration.
-
-
Workflow for Troubleshooting Cytotoxicity:
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
-
Issue 3: Potential Interference of the Solubilization Method with the Assay
-
Root Cause: The solubilizing agent may directly interact with components of your assay, leading to false positive or false negative results. For example, surfactants can disrupt protein-protein interactions, and cyclodextrins can interact with other hydrophobic molecules in your system.
-
Solutions & Mechanistic Considerations:
-
Thoroughly Understand Your Assay: Identify any components of your assay that might be sensitive to the presence of organic solvents, detergents, or encapsulating agents.
-
Consult the Literature: Review publications with similar experimental setups to see which solubilization methods have been successfully used.
-
Method Validation: If possible, test your this compound using two different solubilization methods (e.g., DMSO vs. HP-β-CD). Concordant results will increase your confidence that the observed effects are due to this compound.
-
Visualizing Solubilization Mechanisms:
Caption: A comparison of surfactant and cyclodextrin solubilization mechanisms.
-
Concluding Recommendations
Overcoming the poor aqueous solubility of this compound is a critical step for obtaining high-quality in vitro data. By systematically approaching this challenge and employing the appropriate controls, researchers can confidently investigate the biological effects of this important compound.
-
For routine screening, using a minimal concentration of DMSO or ethanol is often sufficient and cost-effective.
-
For sensitive assays or long-term cell culture experiments, HP-β-CD is an excellent and often superior choice due to its low toxicity profile.
-
Regardless of the method chosen, the inclusion of a vehicle control is non-negotiable for data integrity.
By implementing the strategies and protocols outlined in this guide, you will be well-equipped to navigate the challenges of working with this compound and generate robust and reproducible results.
References
-
Chemists Corner. Water soluble this compound? [Link]
-
Scent.vn. This compound (CAS 491-01-0): Odor profile, Properties, & IFRA compliance. [Link]
- Google Patents.
-
ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Link]
-
Sciencemadness Wiki. This compound. [Link]
- Google Patents.
-
Craciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 257. [Link]
-
LifeTein. DMSO usage in cell culture. (2023). [Link]
-
ResearchGate. Laboratory research of solvent-assisted this compound sols as temporary consolidants in archaeological excavation applications. (2018). [Link]
-
O'Neill, L. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 557–560. [Link]
-
Alfa Chemistry. Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2025). [Link]
-
Wikipedia. This compound. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? (2013). [Link]
-
Pillay, V., et al. (2016). A this compound-Based Solid Dispersion Technique for Enhanced Solubility and Dissolution of Sulfamethoxazole from an Oral Tablet Matrix. AAPS PharmSciTech, 17(1), 184–202. [Link]
-
Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. Science Advances, 8(41), eabq7493. [Link]
-
Leksrisakul, P., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of this compound. Frontiers in Physiology, 13, 893380. [Link]
-
Popa, G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(14), 3044. [Link]
-
Reddit. Maximum DMSO concentration in media for cell culture? (2023). [Link]
-
Panahi, Y., et al. (2019). This compound Dissolved in Dimethyl Sulfoxide Protects Against Epileptiform Activity Induced by Pentylenetetrazol in Male Rats. Journal of Evidence-Based Integrative Medicine, 24, 2515690X19830882. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2017). [Link]
-
Reddit. Tween-20 acceptable solvent for drug vehicle to treat cell cultures? (2014). [Link]
-
MDPI. Preformulation Studies of Novel this compound Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. (2023). [Link]
-
Chen, B., et al. (2016). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Stem Cell Research & Therapy, 7, 66. [Link]
-
Michalak-Majewska, M., et al. (2021). The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel. Gels, 7(4), 223. [Link]
-
Andersson, D. A., et al. (2004). TRPM8 Activation by this compound, Icilin, and Cold Is Differentially Modulated by Intracellular pH. The Journal of Neuroscience, 24(23), 5364–5369. [Link]
-
Semantic Scholar. Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation. (2021). [Link]
-
ResearchGate. Cell viability of DMSO and this compound treatments. (A) MTT results of cell... (2014). [Link]
-
ResearchGate. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2025). [Link]
-
ResearchGate. This compound activation of TRPM8. Concentration dependent antagonism of... (2014). [Link]
-
Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2016). [Link]
-
PubMed. New potential application of hydroxypropyl-β-cyclodextrin in solid self-nanoemulsifying drug delivery system and solid dispersion. (2021). [Link]
-
ResearchGate. How HLB and CMC values effect the adsoption of Tween 20 molecule on hydrophobic... (2023). [Link]
-
ResearchGate. What the concentration of DMSO you use in cell culture assays? (2016). [Link]
-
Wikipedia. TRPM8. [Link]
-
PubMed Central. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. (2019). [Link]
Sources
- 1. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPM8 - Wikipedia [en.wikipedia.org]
- 3. chemistscorner.com [chemistscorner.com]
- 4. scent.vn [scent.vn]
- 5. CN1772360A - this compound water dissolving technique and its application - Google Patents [patents.google.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. This compound Dissolved in Dimethyl Sulfoxide Protects Against Epileptiform Activity Induced by Pentylenetetrazol in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 19. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. New potential application of hydroxypropyl-β-cyclodextrin in solid self-nanoemulsifying drug delivery system and solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Strategies to improve the stability of menthol in topical formulations
The following technical guide is structured as a high-level support center resource for formulation scientists. It synthesizes current methodologies in encapsulation, rheological stabilization, and eutectic management to address the specific instability profiles of menthol.
Status: Active | Topic: Stability & Solubility Optimization | Audience: R&D, Formulation Scientists
Executive Summary: The this compound Paradox
This compound (l-menthol) presents a dual challenge in topical delivery: it is highly volatile (sublimation) and lipophilic (LogP ~3.4), yet prone to recrystallization in aqueous phases and eutectic liquefaction when paired with other lipophilic actives. This guide moves beyond basic formulation to address the root causes of instability through thermodynamic and kinetic stabilization strategies.
Module 1: Volatility & Sublimation Control
Issue: “My this compound concentration decreases significantly during stability testing at 40°C, even in sealed packaging.”
Root Cause: this compound has a high vapor pressure and sublimes readily.[1] In standard O/W emulsions, this compound dissolved in the oil phase can migrate to the air-interface and sublime. Standard plastic packaging (LDPE/HDPE) is often permeable to this compound vapor, accelerating loss.
Strategy: Molecular Encapsulation (Inclusion Complexes)
The most robust defense against sublimation is trapping this compound within the hydrophobic cavity of
Protocol: Preparation of this compound-
-CD Inclusion Complex
Validation: This method typically yields >90% encapsulation efficiency and shifts the thermal degradation point significantly higher.
Reagents:
-
Solubilization: Dissolve 10g of
-CD in 80mL of distilled water at 45°C . Ensure complete dissolution. -
Addition: Dissolve 3g of this compound in a minimal amount of ethanol (approx. 5-10mL). Slowly add this dropwise to the
-CD solution while stirring at 45°C. -
Complexation: Maintain stirring for 3 hours at 45°C. The solution may turn cloudy as the complex forms.
-
Crystallization: Remove heat and allow the solution to cool to room temperature. Refrigerate at 5°C for 24 hours to maximize precipitation.
-
Recovery: Filter the precipitate (vacuum filtration) and wash with a small amount of cold ethanol to remove uncomplexed this compound.
-
Drying: Dry in a desiccator or vacuum oven at low temperature (<30°C) to constant weight.
Visual Workflow: Inclusion Complex Formation
Figure 1: Step-by-step workflow for creating this compound-β-Cyclodextrin inclusion complexes to prevent sublimation.
Module 2: Rheological Instability (The "Meltdown")
Issue: “My cream base liquefies immediately upon adding this compound, especially when combined with camphor or salicylic acid.”
Root Cause: Eutectic Formation this compound is a potent eutectic former.[3] When mixed with other crystalline solids (Camphor, Thymol, Salicylic Acid, Lidocaine), the melting point of the mixture drops below room temperature, resulting in an oily liquid that destabilizes the emulsion structure.
Troubleshooting Guide: Eutectic Management
| Formulation Partner | Eutectic Behavior | Mitigation Strategy |
| Camphor | Forms liquid at ~1:1 ratio. | Adsorption: Pre-mix the eutectic liquid with an inert adsorbent (e.g., Colloidal Silicon Dioxide or Kaolin) before adding to the base. Ratio ~1:1 (Liquid:Adsorbent). |
| Salicylic Acid | Significant MP depression.[4] | Compartmentalization: Dissolve this compound in the oil phase and suspend Salicylic Acid in the aqueous phase (or vice versa) to minimize direct contact. |
| Stearic Acid | Forms "Deep Eutectic Solvent" (DES). | Ratio Adjustment: A molar ratio of this compound:Stearic Acid (8:1) is stable, but 1:1 may liquefy. Use high-melting waxes (Beeswax, Carnauba) to compensate for hardness loss. |
Expert Tip: Do not fight the eutectic; engineer it. If a eutectic liquid forms, treat it as an oil in your HLB calculations. You may need to increase the surfactant concentration to emulsify this "new" oil phase.
Module 3: Crystal Growth & Phase Separation
Issue: “Needle-like crystals appear in my hydrogel after 1 week,” or “Oil droplets are coalescing.”
Root Cause:
-
Ostwald Ripening: In hydrogels, this compound has low but non-zero water solubility. Small crystals dissolve and redeposit onto larger ones.
-
Thermal Shock: Rapid cooling during manufacturing freezes this compound in an unstable state; it later recrystallizes to a more stable (and visible) form.
Strategy: Nanostructured Lipid Carriers (NLCs) Instead of dissolving this compound directly, encapsulate it in a lipid matrix that is solid at room temperature but accommodates the liquid this compound within crystal imperfections.
Protocol: this compound-Loaded NLC Synthesis
Target Specs: Particle size <200nm, PDI <0.3.[5][6]
-
Lipid Phase: Melt Solid Lipid (e.g., Glyceryl Behenate or Cetyl Palmitate) and Liquid Lipid (e.g., Miglyol 812) at 75°C. Dissolve this compound into this melt.
-
Aqueous Phase: Heat water with surfactant (e.g., Poloxamer 188 or Tween 80) to 75°C.
-
Pre-Emulsion: Add Lipid Phase to Aqueous Phase under high-shear stirring (Ultra-Turrax) for 2 mins.
-
Homogenization: Pass through a High-Pressure Homogenizer (HPH) at 500 bar (3 cycles) .
-
Cooling: Cool actively to room temperature to solidify the lipid matrix, trapping the this compound.
Data Comparison: Stability of this compound Carriers
| Feature | Simple Emulsion | Nanostructured Lipid Carrier (NLC) | |
| Sublimation Protection | Low | High | Moderate-High |
| Loading Capacity | High | Low (~10-15%) | Moderate (20-30%) |
| Physical State | Dissolved (prone to migration) | Solid Powder | Solid Nanoparticle Dispersion |
| Release Profile | Burst Release | Sustained Release | Sustained/Controlled |
Module 4: Chemical Integrity & Scale-Up
Issue: “The formulation smells 'off' or oxidized after 3 months.”
Root Cause: While this compound is relatively chemically stable, it can undergo atmospheric oxidation initiated by hydroxyl radicals, leading to the formation of peroxides and secondary alcohols that alter the scent profile and can cause skin irritation.
Stabilization Checklist:
-
Antioxidants: Add BHT (0.1%) or Tocopherol (0.5%) to the oil phase.
-
pH Control: Maintain pH between 5.0 - 7.0 . Extreme pH can catalyze degradation or hydrolysis of ester-based co-emulsifiers.
-
Manufacturing:
-
Cold Processing: If possible, add this compound at the cooling phase (below 40°C) to prevent volatilization during the batching process.
-
Closed Systems: Use closed mixing vessels to prevent vapor loss.
-
Visual Workflow: Manufacturing Decision Tree
Figure 2: Decision logic for introducing this compound into formulation streams to minimize thermal loss.
References
-
Cyclodextrin Complexation: Preparation and characterization of (-)-Menthol-β-cyclodextrin inclusion complex. (2025).[1][7][8] ResearchGate. Link
-
NLC Formulation: Formulation of this compound-Loaded Nanostructured Lipid Carriers to Enhance Its Antimicrobial Activity. (2017).[5][9] NIH/PubMed. Link
-
Eutectic Mixtures: The influence of eutectic mixtures... on physical properties of creams.[3] (2013).[3] ResearchGate. Link
-
Sublimation Studies: Sublimation of Drugs from the Site of Application of Topical Products.[4] (2023).[7] NIH/PubMed. Link
-
Hydrogel Stabilization: Nanocontroller-mediated dissolving hydrogel... to load this compound-cyclodextrin inclusion complexes.[10] (2023).[7] NIH/PubMed. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. Sublimation of Drugs from the Site of Application of Topical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation of this compound-Loaded Nanostructured Lipid Carriers to Enhance Its Antimicrobial Activity for Food Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of this compound-Loaded Nanostructured Lipid Carriers to Enhance Its Antimicrobial Activity for Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Nanocontroller-mediated dissolving hydrogel that can sustainably release cold-mimetic this compound to induce adipocyte browning for treating obesity and its related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of menthol during long-term sample storage
Topic: Preventing the degradation of menthol during long-term sample storage
Executive Summary: The Dual Threat
As researchers, we often categorize this compound (
If your quantitative recovery is dropping, it is rarely because the molecule has destroyed itself—it is because the molecule has escaped or hidden in your packaging. This guide provides the protocols to stop both.
Module 1: Physical Stability (The "Disappearing Mass" Phenomenon)
Troubleshooting Guide: Crystal Caking and Mass Loss
User Question: "My pure this compound standards are losing mass over time, and the remaining crystals have fused into a solid block. Is this chemical degradation?"
Technical Diagnosis:
This is likely Sintering and Sublimation , not chemical decomposition.[1] this compound has a high vapor pressure (
The Mechanism:
-
Sublimation: Individual molecules gain enough kinetic energy to transition directly to the gas phase.
-
Sintering: As temperature fluctuates near the melting point, the crystal surface softens, causing adjacent crystals to fuse (cake) without fully melting.[1][2]
Corrective Protocol: The Headspace Equilibrium System
| Parameter | Specification | Causality |
| Temperature | Lowers vapor pressure significantly, reducing sublimation kinetics. | |
| Container Volume | Minimize Headspace | Excess air volume acts as a "sink" for vapor, encouraging more sublimation to reach equilibrium. |
| Seal Integrity | Teflon-lined Screw Cap | Parafilm is permeable to organic vapors over months. Teflon (PTFE) provides a solvent-barrier seal. |
FAQ: Sublimation Rates
Q: How much mass can I lose? A: In open or poorly sealed conditions, losses can be significant. See the data below for sublimation kinetics.
Table 1: this compound Sublimation Kinetics (Approximation)
| Temperature | Physical State | Estimated Mass Loss Rate* | Risk Level |
| Solid Crystal | Negligible | Safe | |
| Solid Crystal | Moderate (Long-term risk) | ||
| Sintering Solid | Critical (Rapid loss) | ||
| Melt/Liquid | High Volatility | Failure |
*Note: Rates vary based on surface area and airflow; data extrapolated from vapor pressure curves.
Module 2: Material Compatibility (The "Scalping" Effect)
Troubleshooting Guide: Concentration Drop in Solution
User Question: "I stored a 1 mg/mL this compound solution in plastic cryovials. After 3 months, the concentration dropped by 40%, but the volume is the same. Where did it go?"
Technical Diagnosis:
You are experiencing Sorption (specifically absorption), often called "Flavor Scalping." this compound is lipophilic (
The Self-Validating Protocol: Material Selection Logic To validate if your container is the culprit, run a Recovery Check :
-
Prepare spike solution in Glass vs. Plastic.
-
Store for 48 hours.
-
Analyze.[1][2][3][4][5][6][7][8][9][10] If Plastic recovery < 95% of Glass, you have sorption.
Diagram 1: Container Selection Decision Tree Use this logic flow to select the correct storage vessel.
Caption: Decision logic for selecting storage containers to prevent this compound sorption (scalping).
Module 3: Biological Sample Stability (Plasma & Urine)
Troubleshooting Guide: Glucuronide Hydrolysis
User Question: "I am analyzing this compound in urine. My free this compound peaks are inconsistent, and total this compound varies after freeze-thaw cycles."
Technical Diagnosis: In biological matrices, this compound is rapidly metabolized to This compound Glucuronide .[11][12]
-
Instability: Glucuronides can spontaneously hydrolyze if pH is not controlled, artificially inflating "free" this compound values.
-
Enzymatic Activity: Residual
-glucuronidase activity in urine can continue to alter the sample profile if not quenched.
Protocol: The Cryogenic Aliquot System
-
Quenching: Immediately upon collection, adjust urine pH to 4.0–5.0 to inhibit spontaneous hydrolysis.
-
Aliquoting: Never freeze the bulk sample. Aliquot into single-use glass vials (
) immediately. -
Storage: Store at
.-
Why? this compound glucuronide is stable at
for months, but degrades at over long periods due to microscopic liquid pockets in the ice lattice.
-
Module 4: Analytical Validation & Workflow
Troubleshooting Guide: Internal Standard Strategy
Technical Diagnosis: External calibration curves are insufficient for volatile analytes. You must use a Stable Isotope Dilution Assay (SIDA) .
The Protocol: Use This compound-d4 (Deuterated this compound) as your internal standard (IS).
-
Add this compound-d4 to the sample before storage (if possible) or immediately upon thawing.
-
Calculate the Response Ratio :
. -
Since this compound-d4 has identical physical properties (volatility, sorption) to native this compound, any loss during storage or extraction will affect both equally, canceling out the error.
Diagram 2: Sample Preparation & Analysis Workflow
Caption: Analytical workflow utilizing this compound-d4 to compensate for storage or extraction losses.
References
-
Cargo Handbook. (n.d.). This compound: Physical Properties and Storage Guidelines. Cargo Handbook. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). This compound (Compound Summary). PubChem. Retrieved from [Link]
-
Shen, J., et al. (2017). Quantitative Analysis of this compound in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry. Journal of Chromatography B. Retrieved from [Link]
- Tawfik, M. S., & Huyghebaert, A. (1998). Interaction of packaging materials with essential oils: this compound sorption. Food Chemistry. [General Reference for Sorption Mechanisms]
Sources
- 1. This compound - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repositori.udl.cat [repositori.udl.cat]
- 4. jast.modares.ac.ir [jast.modares.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Influence of PET and Glass Packaging Waste Materials on the Physical and Mechanical Properties of Cementitious Composites [mdpi.com]
- 9. Effect of this compound on cold receptor activity. Analysis of receptor processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Menthol-Based Cell Viability Assays
Topic: Resolution of Inconsistent Data in Menthol Cytotoxicity & Activity Assays Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20
Executive Summary: The "Volatile-Lipophilic" Paradox
This compound (2-isopropyl-5-methylcyclohexanol) presents a unique dual-threat to assay reproducibility: it is both highly volatile (sublimes at room temperature) and lipophilic (LogP ~3.4).
In standard 96-well plate assays (MTT, MTS, CellTiter-Glo), these properties cause three primary failure modes:
-
Vapor Cross-Talk: this compound evaporates from treated wells and condenses into adjacent control wells, killing "untreated" cells.
-
Plastic Sinking: this compound binds rapidly to polystyrene plates and reservoirs, reducing the effective concentration (
). -
Micro-Precipitation: Upon dilution into aqueous media, this compound forms micro-crystals that cause spikes in optical density (OD) or physical stress to cells.
This guide moves beyond basic pipetting errors to address these physicochemical root causes.
Diagnostic Workflows (Graphviz)
Diagram 1: The "Ghost Effect" (Vapor Toxicity) mechanism
This diagram illustrates why your negative controls show toxicity. This compound vapors do not respect well boundaries; they saturate the headspace and re-dissolve into adjacent low-concentration or control wells.
Caption: The "Ghost Effect": How volatile this compound transfers between wells in unsealed plates, compromising negative controls.
Troubleshooting Guide (Q&A Format)
Category A: "My Negative Controls Are Dying" (The Edge Effect)
User Question: I treated columns 2-10 with this compound and left column 1 as a DMSO control. My control cells show 40% cell death compared to a separate untreated plate. Why?
Technical Diagnosis: You are experiencing Vapor Phase Transfer . this compound is a volatile terpene. In a standard 37°C incubator, this compound molecules escape the media, saturate the air gap above the plate, and re-dissolve into the vehicle-only control wells. This effectively doses your controls with an unknown concentration of this compound.
Corrective Protocol:
-
The "Vapor-Lock" Seal: You must use an adhesive plate sealer (e.g., polyester or foil) during the incubation. Standard plastic lids are insufficient.
-
Spatial Segregation: Never place high-concentration this compound wells adjacent to vehicle controls. Use "moat" wells (filled with PBS/water) to separate treatment groups.
-
Randomization: Do not cluster high doses. Randomize well locations to dissipate local vapor clouds.
Category B: "My Data is Noisy and OD Readings Fluctuate"
User Question: My MTT assay shows random spikes in absorbance, even in wells that look dead under the microscope. The standard deviations are huge.
Technical Diagnosis: This is likely Crystal Interference or Precipitation . this compound has low aqueous solubility (~450 mg/L).[1] If you dilute a high-concentration DMSO stock (e.g., 1M) directly into cold or room-temperature media, this compound precipitates into micro-crystals.
-
Impact 1: Crystals scatter light, artificially inflating OD readings in colorimetric assays (MTT/MTS).
-
Impact 2: Crystals settle on cells, causing physical damage distinct from chemical toxicity.
Corrective Protocol:
-
Warm Dilution: Pre-warm your culture media to 37°C before adding the this compound stock.
-
Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in media) before the final spike.
-
Solvent Limit: Ensure final DMSO concentration is <0.5% (v/v). Higher DMSO levels sensitize TRPM8 and permeabilize membranes, confounding results.
Category C: "My IC50 Shifts Every Time I Repeat the Experiment"
User Question: I repeated the assay three times. Week 1 IC50 was 1 mM; Week 2 it was 3 mM. I used the same stock.
Technical Diagnosis: Plastic Sorption and Stock Degradation . this compound is highly lipophilic. If you prepare dilutions in a polystyrene reagent reservoir and let them sit for 20 minutes, a significant fraction of the this compound binds to the plastic walls. The cells receive a lower dose than calculated.
Corrective Protocol:
-
Glassware Mandatory: Prepare all serial dilutions in glass vials or glass tubes .
-
Immediate Transfer: Transfer solutions to the cell plate immediately after mixing.
-
Fresh Stocks: this compound is hygroscopic and volatile. Do not store working dilutions. Make fresh from powder or a sealed, frozen DMSO master stock (-20°C) for every assay.
The "Golden Standard" this compound Viability Protocol
This protocol integrates the corrective measures into a self-validating system.
Phase 1: Preparation (Glass & Warmth)
-
Stock Prep: Dissolve this compound crystals in 100% DMSO to create a 1 M Master Stock. Store in a glass vial with a Teflon-lined cap.
-
Media Prep: Pre-warm culture media (e.g., DMEM + 10% FBS) to 37°C .
-
Dilution: Perform serial dilutions in glass tubes .
-
Validation Step: Check for turbidity. If the solution turns cloudy, precipitation has occurred. Sonicate or warm until clear.
-
Phase 2: Plate Setup (The "Moat" Layout)
Do not use a standard left-to-right layout. Use the layout below to prevent vapor cross-talk.
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | M | M | M | M | M | M | M | M | M | M | M | M |
| B | M | Ctrl | M | Low | M | Med | M | High | M | Ctrl | M | M |
| C | M | Ctrl | M | Low | M | Med | M | High | M | Ctrl | M | M |
-
M (Moat): Fill with sterile PBS. Acts as a vapor sink and humidity buffer.
-
Ctrl/Low/Med/High: Experimental wells separated by liquid barriers.
Phase 3: Execution & Sealing
-
Seed cells (e.g., A549, HEK293-TRPM8) and allow attachment (24h).
-
Aspirate media and add this compound dilutions (prepared in glass).
-
CRITICAL: Apply an adhesive plate seal (e.g., breathable rayon for long term, or tight polyester for short term <24h).
-
If using a non-breathable seal for short exposure (toxicity), ensure controls are treated identically to account for hypoxia.
Phase 4: Readout (Artifact Check)
-
Before adding MTT/MTS reagent, inspect wells under a microscope.
-
Check: Are there crystals? If yes, data is invalid.
-
-
Solubilization: If using MTT (formazan crystals), ensure complete solubilization. This compound residues can interfere with SDS-based solubilizers; DMSO solubilization is preferred.
Mechanistic Insight: TRPM8 vs. Off-Target Toxicity
Understanding why cells die helps interpret the data.
| Mechanism | Concentration Range | Biological Effect | Assay Signature |
| TRPM8 Activation | Low (µM - low mM) | Ca2+ influx, metabolic shift | Reduced proliferation, not immediate necrosis. |
| Membrane Fluidization | High (>2-5 mM) | Disruption of lipid bilayer integrity | Rapid LDH release, immediate necrosis. |
| Oxidative Stress | Medium-High | ROS generation, mitochondrial damage | Strong MTT signal reduction (mitochondrial toxin). |
Diagram 2: this compound Cytotoxicity Pathway
This diagram distinguishes between receptor-mediated effects and non-specific toxicity.
Caption: Dual mechanisms of this compound toxicity. Note that TRPM8 desensitization can mask effects in repeated dosing regimens.
References
-
Faridi, N. et al. (2023). "this compound induces apoptosis and inhibits proliferation and migration of nonsmall cell lung carcinoma in vitro and in vivo through Akt pathway." Journal of Cellular Physiology. Available at: [Link]
-
Lin, P. et al. (2013). "this compound-enhanced cytotoxicity of cigarette smoke demonstrated in two bioassay models." Tobacco Induced Diseases. Available at: [Link]
-
Nagy, B. et al. (2025). "The Effect of the Film Thickness, Cooling Rate, and Solvent Evaporation on the Formation of L-Menthol Ring-Banded Spherulites." Crystals. Available at: [Link][5][4][6][7]
-
Diver, M.M. et al. (2019). "Structural insights into TRPM8 inhibition and desensitization." Science. Available at: [Link]
Sources
- 1. kremer-pigmente.com [kremer-pigmente.com]
- 2. (-)-Menthol for synthesis 2216-51-5 [sigmaaldrich.com]
- 3. This compound induces apoptosis and inhibits proliferation and migration of nonsmall cell lung carcinoma in vitro and in vivo through Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Tolerability and In Vitro Effectiveness of a Natural Cosmetic Formulation for Mosquito Bites | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structural insights into TRPM8 inhibition and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Menthol
Welcome to the technical support center dedicated to advancing your research in oral drug formulations containing menthol. This guide is structured to provide practical, in-depth solutions to the challenges you may encounter while working to enhance the systemic availability of this versatile monoterpene. We will move beyond simple protocols to explore the underlying scientific principles, ensuring your experimental design is both robust and effective.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when formulating with this compound.
Question 1: What are the primary obstacles to achieving high oral bioavailability for this compound?
Answer: The oral bioavailability of this compound is primarily hindered by two key physicochemical properties:
-
Poor Aqueous Solubility: this compound is a highly lipophilic compound, making it poorly soluble in the aqueous environment of the gastrointestinal (GI) tract.[1] This low solubility is a rate-limiting step for its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: Following absorption from the small intestine, this compound undergoes significant metabolism in the liver before it can reach systemic circulation.[1][2] The primary metabolic pathway is glucuronidation, where this compound is conjugated with glucuronic acid to form this compound glucuronide, a more water-soluble compound that is readily excreted in the urine.[3][4] This "first-pass effect" substantially reduces the amount of active this compound that reaches the bloodstream.
Question 2: How does this compound's volatility impact oral formulation development?
Answer: this compound's volatility presents a significant challenge during manufacturing and storage. It can lead to a loss of the active ingredient, affecting the dosage uniformity and overall efficacy of the final product. This volatility necessitates the use of formulation strategies that can encapsulate or otherwise protect the this compound from evaporation, such as nanoencapsulation or the formation of solid dispersions.[5]
Question 3: Can this compound's taste profile be a double-edged sword in oral formulations?
Answer: Absolutely. While this compound is widely used as a flavoring agent to provide a cooling sensation and mask the unpleasant taste of other active pharmaceutical ingredients (APIs), its own strong flavor can be overwhelming at higher concentrations.[6][7][8] This can negatively impact patient compliance. Therefore, when formulating with high doses of this compound, you may need to employ additional taste-masking strategies.[9][10]
Question 4: Does this compound interact with other drugs or excipients in a formulation?
Answer: Yes, this compound has the potential to interact with both other drugs and excipients. In vitro studies have shown that this compound can inhibit or induce certain drug-metabolizing enzymes, such as CYP3A4.[2][11] It has also been suggested to inhibit the P-glycoprotein efflux transporter, which could affect the absorption of other drugs.[2][12] These potential interactions should be carefully considered during the development of combination drug products.
Part 2: Troubleshooting Guides
This section provides a question-and-answer-style troubleshooting guide for specific experimental issues.
Issue 1: Poor In Vitro Dissolution of this compound from a Solid Dosage Form
Question: My this compound-containing tablets are showing very slow and incomplete dissolution in vitro. What could be the cause, and how can I improve it?
Answer: This is a classic issue stemming from this compound's low aqueous solubility. Here’s a systematic approach to troubleshoot and resolve this problem:
Possible Causes:
-
Insufficient Surface Area: The effective surface area of the this compound available for dissolution is likely too low.
-
Drug Recrystallization: If you've used a solid dispersion approach, the this compound may have recrystallized into a less soluble, more stable crystalline form over time.
-
Inadequate Wetting: The hydrophobic nature of this compound can prevent proper wetting of the tablet matrix by the dissolution medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound dissolution.
Solutions and Experimental Protocols:
-
Implement a Solid Dispersion Strategy: Solid dispersions are a highly effective method for improving the dissolution of poorly soluble drugs.[13] By dispersing this compound in a hydrophilic carrier at a molecular level, you can prevent its crystallization and significantly enhance its solubility and dissolution rate.
Experimental Protocol: Preparation of a this compound-Based Solid Dispersion
-
Carrier Selection: Choose a hydrophilic polymer such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP).
-
Solvent Evaporation Method: a. Dissolve both this compound and the carrier polymer (e.g., HPMC) in a suitable volatile solvent like ethanol. b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. The resulting solid mass can be milled and sieved to obtain a fine powder.
-
Melt Extrusion Method: a. Blend the this compound and polymer. b. Process the blend through a hot-melt extruder at a temperature above the melting point of this compound but below the degradation temperature of the polymer. c. The extrudate can then be milled into a powder.
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the this compound.[13]
-
-
Reduce Particle Size: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[14]
-
Micronization: Use techniques like jet milling to reduce the particle size to the micron range.
-
Nanonization: For a more significant impact, consider creating a nanosuspension through media milling or high-pressure homogenization.
-
-
Incorporate Surfactants: Adding a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) to your formulation can improve the wetting of the hydrophobic this compound particles, thereby facilitating their dissolution.
Issue 2: Physical Instability of a this compound-Loaded Nanoemulsion
Question: I have successfully prepared a this compound nanoemulsion, but it shows signs of instability (creaming, phase separation) upon storage. How can I improve its long-term stability?
Answer: Nanoemulsion instability is often due to an imbalance in the formulation's components or suboptimal processing parameters.
Possible Causes:
-
Inappropriate Surfactant/Co-surfactant Choice: The type and concentration of the surfactant and co-surfactant are critical for stabilizing the oil-water interface.
-
Ostwald Ripening: The diffusion of smaller this compound droplets to larger ones, leading to an overall increase in droplet size and eventual phase separation.
-
Insufficient Homogenization Energy: The energy input during emulsification may not have been sufficient to create a monodisperse population of small droplets.
Troubleshooting and Optimization:
| Parameter | Troubleshooting Action | Rationale |
| Droplet Size | Re-evaluate homogenization process (increase pressure, cycles, or sonication time). | Smaller, more uniform droplets reduce the rate of creaming and Ostwald ripening. |
| Zeta Potential | Measure the zeta potential. If low (< | 30 |
| Surfactant System | Screen different surfactants and co-surfactants. Optimize the surfactant-to-oil ratio. | The right hydrophilic-lipophilic balance (HLB) is crucial for creating a stable interfacial film. |
| Formulation Additives | Consider adding a weighting agent (e.g., brominated vegetable oil - check regulatory approval) or a viscosity enhancer. | This can slow down the movement of droplets, reducing creaming or sedimentation. |
Advanced Strategy: Pickering Emulsions
For enhanced stability, consider formulating a Pickering emulsion. These are stabilized by solid particles (like modified starch or silica) that adsorb to the oil-water interface, creating a strong mechanical barrier against coalescence.[15][16]
Caption: Comparison of stabilization in conventional and Pickering emulsions.
Part 3: In-Depth Experimental Protocols
Protocol 1: Development and Characterization of a this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To develop a lipid-based formulation that forms a microemulsion upon gentle agitation in an aqueous medium, enhancing this compound's solubility and absorption.
Materials:
-
This compound (API)
-
Oil Phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Ternary Phase Diagrams: a. Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios. b. For each mixture, titrate with water and observe the formation of a clear, single-phase microemulsion. c. Plot the results on a ternary phase diagram to identify the microemulsion region.
-
Formulation Preparation: a. Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. b. Dissolve the required amount of this compound in this mixture with gentle stirring until a clear, homogenous liquid is formed.
-
Characterization: a. Droplet Size and Zeta Potential: Dilute the SMEDDS formulation in water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument. b. Self-Emulsification Time: Add the SMEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear microemulsion. c. In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in a relevant medium (e.g., simulated gastric fluid).
Protocol 2: Assessment of In Vitro Permeability using Caco-2 Cell Monolayers
Objective: To evaluate the potential of a formulation to enhance the transport of this compound across an intestinal epithelial barrier model.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay: a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the Transwell® insert. c. Add fresh HBSS to the basolateral (BL) side. d. At predetermined time points, collect samples from the BL side and replace with fresh HBSS. e. Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.
-
References
-
Gelal, A. (2008). Influence of this compound on first pass elimination. Boletin Latinoamericano y del Caribe de Plantas Medicinales y Aromaticas, 7(2), 119-124. [Link]
-
Redalyc. (n.d.). Influence of this compound on first pass elimination. Boletin Latinoamericano y del Caribe de Plantas Medicinales y Aromaticas. [Link]
-
PharmaInfo. (n.d.). Strategies to Improve Stability of Essential Oils. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). An Update On Taste Masking Technologies For Oral Pharmaceuticals. [Link]
-
American Association of Pharmaceutical Scientists. (2014). Taste Masking Techniques in the Pharmaceutical Industry. AAPS PharmSciTech, 15(4). [Link]
-
Gelal, A., et al. (2018). The absorption and metabolism of a single L-menthol oral versus skin administration: Effects on thermogenesis and metabolic rate. PubMed. [Link]
-
Eccles, R. (1994). This compound and Related Cooling Compounds. Journal of Pharmacy and Pharmacology, 46(S2), 618-630. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Taste Masking Technologies: A Review. [Link]
-
Dokuz Eylül University. (2008). Influence of this compound on first pass elimination. AVESİS. [Link]
-
MDPI. (2024). Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber. Molecules, 29(17), 3986. [Link]
-
Kakran, M., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
-
Sadgrove, N. J., & Jones, G. L. (2021). Pharmacology of Natural Volatiles and Essential Oils in Food, Therapy, and Disease Prophylaxis. Foods, 10(10), 2473. [Link]
-
MDPI. (2025). This compound and Its Derivatives: Exploring the Medical Application Potential. Molecules, 30(18), 4330. [Link]
-
Chetty, D. J., et al. (2020). A this compound-Based Solid Dispersion Technique for Enhanced Solubility and Dissolution of Sulfamethoxazole from an Oral Tablet Matrix. AAPS PharmSciTech, 21(6), 205. [Link]
-
ResearchGate. (2024). (PDF) Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber. [Link]
-
Drug Development and Delivery. (n.d.). Pharmaceutical Taste-Masking Technologies. [Link]
-
ResearchGate. (n.d.). A Phase I study Evaluating tolerability, Pharmacokinetics, and Preliminary Efficacy of L-Menthol in Upper gastrointestinal Endoscopy. [Link]
-
Vici Health Sciences. (n.d.). Taste Masking in Oral liquids. [Link]
Sources
- 1. This compound and Related Cooling Compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. redalyc.org [redalyc.org]
- 3. The absorption and metabolism of a single L-menthol oral versus skin administration: Effects on thermogenesis and metabolic rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmainfo.in [pharmainfo.in]
- 6. ijpsonline.com [ijpsonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. TASTE-MASKING - Pharmaceutical Taste-Masking Technologies [drug-dev.com]
- 10. Taste Masking in Oral liquids - Vici Health Sciences [vicihealthsciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of this compound on first pass elimination | AVESİS [avesis.deu.edu.tr]
- 13. A this compound-Based Solid Dispersion Technique for Enhanced Solubility and Dissolution of Sulfamethoxazole from an Oral Tablet Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Biological Activity of (-)-Menthol versus (+)-Menthol
[1][2][3]
Executive Summary
In the development of topical analgesics, antitussives, and permeation enhancers, the stereochemistry of menthol is not merely a structural detail—it is the primary determinant of efficacy. While (-)-menthol (L-menthol) and (+)-menthol (D-menthol) share identical molecular weights and atomic connectivity, their biological activities diverge radically due to the stereospecific nature of the TRPM8 ion channel.
The Bottom Line: (-)-Menthol is the only isomer that functions as a potent TRPM8 agonist, delivering the characteristic cooling sensation and analgesia. (+)-Menthol exhibits negligible cooling activity and fails to produce significant analgesia in standard nociceptive models, rendering it therapeutically inert for cold-mediated pain relief. This guide dissects the mechanistic divergence of these enantiomers and provides validated protocols for verifying their activity in your laboratory.
Stereochemical Foundation
This compound possesses three chiral centers (C1, C2, C5), allowing for eight possible stereoisomers.[1] The distinction between the two subject enantiomers is absolute:
-
(-)-Menthol: (1R, 2S, 5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol. This is the naturally occurring form found in Mentha oils.[2]
-
(+)-Menthol: (1S, 2R, 5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol. This is the synthetic enantiomer.[3]
Why It Matters: The "chair" conformation of (-)-menthol places all three bulky groups (hydroxyl, methyl, isopropyl) in the equatorial position, maximizing thermodynamic stability and allowing precise "lock-and-key" fitting into the TRPM8 hydrophobic pocket. (+)-Menthol, being the mirror image, fails to achieve the necessary binding geometry.
Primary Pharmacodynamics: The TRPM8 Axis
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary molecular target for this compound.[2] It functions as a polymodal sensor for cold temperatures (<26°C) and cooling compounds.
Mechanistic Divergence
Research indicates that (-)-menthol activates TRPM8 via a "grab and stand" mechanism:
-
The Grab: The hydroxyl group forms a hydrogen bond with residues (specifically Tyr745 and Asn741 in human TRPM8) within the transmembrane domain.
-
The Stand: The isopropyl group anchors into a hydrophobic pocket formed by Arg842 and Ile846.
(+)-Menthol, due to its inverted chirality, cannot orient its hydroxyl and isopropyl groups simultaneously to satisfy these contacts. Consequently, it acts as a weak partial agonist or is inactive depending on the expression system.
Pathway Visualization
The following diagram illustrates the signal transduction pathway initiated by (-)-menthol compared to the inert nature of (+)-menthol.
Figure 1: Signal transduction pathway differentiating the efficacy of this compound stereoisomers.
Comparative Functional Data
The following data summarizes the stark contrast in biological activity. Note that while toxicity profiles are similar (metabolic handling), the functional potency is not.
Table 1: Biological Activity Profile[5]
| Parameter | (-)-Menthol (Natural) | (+)-Menthol (Synthetic) | Implication |
| TRPM8 EC50 | ~62 - 196 µM | > 2000 µM / Inactive | (-) is ~30x more potent [1][3].[4][1] |
| Cooling Threshold | Low (High sensitivity) | High (Low sensitivity) | (+) does not trigger "cold" sensation effectively. |
| Analgesic Efficacy | High (Dose-dependent) | Negligible | (+) failed to increase pain latency in hot-plate tests [1].[3] |
| Metabolism (Half-life) | ~40-56 mins | ~40-56 mins | Both are glucuronidated rapidly by UGT2B7 [4]. |
| Acute Toxicity (LD50) | > 2000 mg/kg (Rat, Oral) | > 2000 mg/kg (Rat, Oral) | Both are generally recognized as safe (GRAS) [2]. |
| Antimicrobial Activity | Moderate to High | Low to Moderate | (-) is generally more active against Gram+ bacteria [5]. |
Experimental Protocol: Calcium Influx Assay
To verify the potency of this compound isomers in your own drug discovery pipeline, a simple endpoint assay is insufficient. You must use a kinetic Calcium Influx Assay (e.g., FLIPR or microscopy) to capture the rapid desensitization characteristic of TRPM8.
Objective: Quantify the EC50 of (-)-menthol vs (+)-menthol in TRPM8-expressing HEK293 cells.
Workflow Visualization
Figure 2: Step-by-step workflow for ratiometric calcium imaging.
Detailed Methodology
1. Cell Preparation:
-
Use HEK293 cells stably transfected with human TRPM8.
-
Expert Tip: Avoid high passage numbers (>20) as TRPM8 expression can drift, leading to lower signal-to-noise ratios.
2. Dye Loading (The Critical Step):
-
Reagent: Fura-2 AM (Acetoxymethyl ester).
-
Why Fura-2? Unlike Fluo-4 (single wavelength), Fura-2 is ratiometric (excitation at 340nm and 380nm). This self-corrects for uneven dye loading and cell thickness, which is crucial when comparing subtle potency shifts between isomers.
-
Protocol: Incubate cells with 2-4 µM Fura-2 AM in Calcium Imaging Buffer (CIB) for 30-45 minutes at 37°C. Wash 3x with CIB to remove extracellular dye.
3. Compound Preparation:
-
Prepare 1 M stock solutions of (-)-menthol and (+)-menthol in DMSO.
-
Caution: this compound is lipophilic and volatile. Use glass vials where possible and seal tightly. Ensure final DMSO concentration in the assay well is <0.1% to prevent non-specific channel modulation.
4. Data Acquisition:
-
Establish a 30-second baseline.
-
Inject the this compound isomer.
-
Record fluorescence emission at 510nm (alternating 340/380nm excitation) for 2 minutes.
-
Positive Control: Ionomycin (1 µM) to determine Max Response.
5. Analysis:
-
Convert raw signals to Ratio (R = F340/F380).
-
Normalize data: % Activation =
. -
Fit data to a Hill equation to derive EC50.
Conclusion
For therapeutic applications requiring analgesia or cooling, (-)-menthol is the mandatory isomer . The use of racemic this compound (+/-) effectively dilutes the active pharmaceutical ingredient by 50% with an inert isomer, potentially increasing metabolic load without increasing efficacy.
-
Select (-)-Menthol for: Topical analgesics, antipruritics, cooling patches, and permeation enhancement.
-
Select (+)-Menthol for: Non-functional fragrance applications (if cost-effective) or as a negative control in TRPM8 studies.
References
-
BenchChem. (2025).[3] A Comparative Analysis of the Analgesic Properties of (+)-Menthol and (-)-Menthol in Preclinical Models. Retrieved from
-
Patočka, J. (2013).[5] Toxicological profile of this compound. Toxicology.cz. Retrieved from
-
Xu, L., et al. (2020).[6] Differential Activation of TRPM8 by the Stereoisomers of this compound. Frontiers in Physiology. Retrieved from
-
Lazarus, P., et al. (2019). Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL. Drug Metabolism and Disposition. Retrieved from
-
Various Authors. (2022).[4][7] Comparative Analysis of Antibacterial Activity... of Peppermint Essential Oils. Journal of Chemical Technology and Metallurgy. Retrieved from
Sources
- 1. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of this compound [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differential Activation of TRPM8 by the Stereoisomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Toxicological profile of this compound [toxicology.cz]
- 6. The distinctive role of this compound in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Based Topical Analgesic Induces Similar Upper and Lower Body Pain Pressure Threshold Values: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Cytotoxicity Analysis of Menthol and Other Common E-Cigarette Flavoring Agents
Introduction: The Double-Edged Sword of E-Cigarette Flavorings
The proliferation of electronic cigarettes (e-cigarettes) has introduced a novel variable into the landscape of public health: the inhalation of aerosolized flavoring chemicals. While many of these compounds are "Generally Recognized as Safe" (GRAS) for ingestion, their toxicological profile upon inhalation is not well-established.[1] The cytotoxicity of e-liquids varies, and they can be contaminated with a variety of chemicals.[2] This guide provides a comparative analysis of the in vitro cytotoxicity of menthol, a popular e-liquid flavor, with other common flavoring agents, including cinnamaldehyde, vanillin, and ethyl maltol. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current scientific evidence, detailed experimental protocols for assessing cytotoxicity, and a framework for interpreting the potential cellular impacts of these compounds.
In vitro studies have consistently demonstrated that e-cigarette aerosols, both with and without flavorings, can induce cytotoxicity, mitochondrial dysfunction, and oxidative stress in various cell types.[3][4][5] This guide will delve into the specific cytotoxic effects of this compound and compare them against other prevalent flavorings, providing a nuanced perspective on their relative toxicities.
Comparative Cytotoxicity of E-Cigarette Flavoring Agents
The in vitro cytotoxicity of e-cigarette flavoring agents is dependent on the specific chemical, its concentration, and the cell type being evaluated. The following table summarizes key findings from various studies, offering a comparative overview of the cytotoxic potential of this compound and other common flavorings.
| Flavoring Agent | Cell Type(s) | Key Cytotoxic Effects | IC50/Effective Concentration | Reference(s) |
| This compound | Human Bronchial Epithelial Cells (BEAS-2B), Human Middle Ear Epithelial Cells (HMEECs), Mouse Precision Cut Lung Slices (PCLS) | Reduced cell viability, mitochondrial dysfunction, oxidative stress, impaired ciliary beating, epithelial exfoliation. | IC50 = 0.53 mg/mL (with nicotine in BEAS-2B cells); Cytotoxicity observed at >300 mM in PCLS. | [3][4][5][6][7] |
| Cinnamaldehyde | Human Embryonic Cells, Human Pulmonary Fibroblasts, Non-small cell lung cancer cells | Reduced cell viability, DNA damage, apoptosis, depolymerization of microtubules. | Cytotoxic concentrations found in commercially available e-liquids. | [8][9] |
| Vanillin | Human Bronchial Epithelial Cells (BEAS-2B), Human Macrophages (THP-1), Human Aortic Endothelial Cells (HAECs) | Reduced cell viability, induction of reactive oxygen species (ROS). Some studies show no significant cytotoxicity at realistic exposure levels. | Cytotoxicity observed at 1000 µM in BEAS-2B and THP-1 cells. | [1][10][11] |
| Ethyl Maltol | Human Bronchial Epithelial Cells (BEAS-2B), Human Macrophages (THP-1), Human Liver Cells (HepG2) | Reduced cell viability, induction of ROS, enhanced copper-mediated cytotoxicity. | Decreased HepG2 cell viability by over 80% at 5 mM after 48h. | [11][12][13] |
Mechanisms of Flavoring-Induced Cytotoxicity
The cytotoxic effects of e-cigarette flavorings are mediated through various cellular and molecular mechanisms. Understanding these pathways is crucial for assessing the potential health risks associated with their inhalation.
Oxidative Stress and Inflammation
A common mechanism underlying the cytotoxicity of many flavoring agents is the induction of oxidative stress.[11] Chemicals like cinnamaldehyde, vanillin, and ethyl maltol have been shown to increase the production of reactive oxygen species (ROS) in pulmonary and other cell types.[11] This excess ROS can lead to cellular damage, including lipid peroxidation, protein modification, and DNA damage, ultimately triggering inflammatory responses and cell death pathways. For instance, some flavoring chemicals, including cinnamaldehyde and vanillin, have been shown to induce oxidative stress and cytokine release.[11]
Mitochondrial Dysfunction
Mitochondria are primary targets for many cytotoxic agents, including e-cigarette flavorings. This compound-containing e-cigarette condensates have been shown to impair mitochondrial oxidative phosphorylation and glycolysis.[3][4] This disruption of cellular energy metabolism can lead to a cascade of events, including ATP depletion, further ROS production, and the initiation of apoptosis.
Apoptosis and Necrosis
Exposure to cytotoxic flavoring agents can induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Cinnamaldehyde, for example, has been demonstrated to induce apoptosis in non-small cell lung cancer cells.[8] At high concentrations, this compound has been shown to elicit necrotic cell death.[14] The specific mode of cell death often depends on the concentration of the flavoring agent and the duration of exposure.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-characterized assays are essential. The following are detailed protocols for common in vitro assays used to evaluate the cytotoxicity of e-cigarette flavoring agents.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the e-liquid flavoring agent or its aerosol extract for the desired exposure time (e.g., 24, 48 hours). Include a vehicle control (e.g., culture medium with the same concentration of solvent used to dissolve the flavoring).
-
After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay quantifies the amount of LDH in the medium as an indicator of cytotoxicity and cell lysis.
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
A maximum LDH release control (lysed cells) and a spontaneous LDH release control (untreated cells) should be included to calculate the percentage of cytotoxicity.
-
Oxidative Stress and Apoptosis Assays
1. Reactive Oxygen Species (ROS) Production Assay (using DCFH-DA)
-
Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Plate and treat cells as described previously.
-
Towards the end of the treatment period, load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
ROS production is expressed as the fold increase in fluorescence compared to the vehicle control.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Plate and treat cells in 6-well plates.
-
After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizing the Experimental Workflow and Cellular Pathways
To provide a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Generalized workflow for in vitro cytotoxicity assessment of e-liquid flavoring agents.
Caption: Key signaling pathway of flavoring-induced cytotoxicity leading to apoptosis.
Conclusion and Future Directions
The evidence presented in this guide clearly indicates that several common e-cigarette flavoring agents, including this compound, exhibit cytotoxic effects in vitro. The degree of toxicity varies between compounds, with some, like cinnamaldehyde, showing significant cytotoxicity at concentrations found in commercially available products. The primary mechanisms of this toxicity appear to be the induction of oxidative stress, mitochondrial dysfunction, and the subsequent activation of inflammatory and apoptotic pathways.
While in vitro studies provide a crucial first step in assessing the potential harm of these compounds, it is important to acknowledge their limitations. The complex environment of the human respiratory system, including metabolic and immune responses, cannot be fully replicated in a cell culture dish. Therefore, further research, including in vivo studies and clinical investigations, is necessary to fully understand the long-term health consequences of inhaling these flavoring agents.
For researchers and drug development professionals, the protocols and comparative data provided herein offer a solid foundation for the continued investigation of e-cigarette safety. It is imperative that the scientific community continues to rigorously evaluate the toxicological profiles of all e-liquid constituents to inform public health policies and guide the development of potentially safer alternatives.
References
-
ResearchGate. (n.d.). This compound Flavoring in E-Cigarette Condensate Causes Pulmonary Dysfunction and Cytotoxicity in Precision Cut Lung Slices | Request PDF. Retrieved from [Link]
-
Herbert, J., Kelty, J. S., Laskin, J. D., Laskin, D. L., & Gow, A. J. (2023). This compound flavoring in e-cigarette condensate causes pulmonary dysfunction and cytotoxicity in precision cut lung slices. American Journal of Physiology-Lung Cellular and Molecular Physiology, 324(3), L345–L357. [Link]
-
Mishra, A., Chaturvedi, P., Datta, P., Sinharoy, A., Joshi, P., & Garg, A. (2024). Single-cell transcriptomics identifies altered neutrophil dynamics and accentuated T-cell cytotoxicity in tobacco-flavored e-cigarette-exposed mouse lungs. eLife, 12, e87252. [Link]
-
ResearchGate. (n.d.). Cinnamaldehyde induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer | Request PDF. Retrieved from [Link]
-
Wikipedia. (2024). Health effects of electronic cigarettes. [Link]
-
Herbert, J., Kelty, J. S., Laskin, J. D., Laskin, D. L., & Gow, A. J. (2023). This compound flavoring in e-cigarette condensate causes pulmonary dysfunction and cytotoxicity in precision cut lung slices. American Journal of Physiology-Lung Cellular and Molecular Physiology, 324(3), L345–L357. [Link]
-
Jung, J. H., Lee, S., Kim, S. Y., Lee, Y. J., Kim, J., & Park, M. S. (2020). Comparison between in vitro toxicities of tobacco- and this compound-flavored electronic cigarette liquids on human middle ear epithelial cells. Journal of Otolaryngology-Head & Neck Surgery, 49(1), 19. [Link]
-
Muthumalage, T., Prinz, M., Ansah, K. O., & Rahman, I. (2021). E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells. ACS Omega, 6(10), 6708–6713. [Link]
-
Golli, N. E., Jrad-Lamine, A., Neffati, H., Dkhili, H., Rahali, D., Dallagi, Y., El May, M. V., & El Fazaa, S. (2024). The Flavoring Agent Ethyl Vanillin Induces Cellular Stress Responses in HK-2 Cells. Toxics, 12(7), 503. [Link]
-
Polosa, R., O'Leary, R., Tashiro, S., & Farsalinos, K. (2024). Toxicological evaluation of Vanillin Flavor in E-Liquid Aerosols on Endothelial Cell Function: Findings from the Replica Project. bioRxiv. [Link]
-
Kaur, G., Muthumalage, T., & Rahman, I. (2022). Evaluating electronic cigarette cytotoxicity and inflammatory responses in vitro. Toxicology Reports, 9, 734–743. [Link]
-
Herbert, J., Kelty, J. S., Laskin, J. D., Laskin, D. L., & Gow, A. J. (2023). This compound flavoring in e-cigarette condensate causes pulmonary dysfunction and cytotoxicity in precision cut lung slices. American Journal of Physiology-Lung Cellular and Molecular Physiology, 324(3), L345–L357. [Link]
-
ResearchGate. (n.d.). (PDF) Vanillin flavor in e-liquids does not induce endothelial cell dysfunction: the Replica Project. Retrieved from [Link]
-
Ehrhardt, A., Forrister, J. E., & Pinkerton, K. E. (2021). Effects of E-Cigarette Flavoring Chemicals on Human Macrophages and Bronchial Epithelial Cells. International Journal of Molecular Sciences, 22(21), 11462. [Link]
-
Muthumalage, T., Prinz, M., Ansah, K. O., & Rahman, I. (2021). E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells. ACS Omega, 6(10), 6708–6713. [Link]
-
Kaur, G., Muthumalage, T., & Rahman, I. (2020). Current Perspectives on Characteristics, Compositions, and Toxicological Effects of E-Cigarettes Containing Tobacco and this compound/Mint Flavors. Frontiers in Physiology, 11, 613948. [Link]
-
Walker, D. I., Uppal, K., & Jones, D. P. (2020). Metabolome-wide association study of flavorant vanillin exposure in bronchial epithelial cells reveals disease-related perturbations in metabolism. Scientific Reports, 10(1), 22441. [Link]
-
Li, Y., Wang, Y., Wu, Y., Liu, Y., & Li, Y. (2018). Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells. Experimental and Therapeutic Medicine, 16(5), 4137–4144. [Link]
-
Kim, D. H., Lee, S. H., & Kim, Y. S. (2025). Ca2+-independent cytotoxicity of this compound in the A549 lung cancer cell line. Journal of Applied Toxicology, 45(11), e2532. [Link]
-
Bitzer, Z. T., Goel, R., Reilly, S. M., Elias, R. J., & Foulds, J. (2021). Ethyl maltol enhances copper mediated cytotoxicity in lung epithelial cells. Toxicology Letters, 336, 39–45. [Link]
-
Walker, D. I., Uppal, K., & Jones, D. P. (2021). Firsthand and Secondhand Exposure Levels of Maltol-Flavored Electronic Nicotine Delivery System Vapors Disrupt Amino Acid Metabolism. Chemical Research in Toxicology, 34(3), 819–829. [Link]
-
Bahl, V., Lin, S., Xu, N., Davis, B., Wang, Y. H., & Talbot, P. (2018). Comparing the cytotoxicity of electronic cigarette fluids, aerosols and solvents. Tobacco Control, 27(Suppl 1), i47–i54. [Link]
-
Mao, M., Zheng, W., Deng, B., Wang, Y., Zhou, D., Shen, L., & Chen, H. (2023). Cinnamaldehyde alleviates doxorubicin-induced cardiotoxicity by decreasing oxidative stress and ferroptosis in cardiomyocytes. PLOS ONE, 18(10), e0292124. [Link]
-
Behar, R. Z., Luo, W., Lin, S. C., Wang, Y., & Talbot, P. (2016). Distribution, quantification and toxicity of cinnamaldehyde in electronic cigarette refill fluids and aerosols. Tobacco Control, 25(Suppl 2), ii94–ii102. [Link]
-
ResearchGate. (n.d.). Cytotoxicity and Genotoxicity of E-Cigarette Generated Aerosols Containing Diverse Flavoring Products and Nicotine in Oral Epithelial Cell Lines | Request PDF. Retrieved from [Link]
-
Krüsemann, E. J. Z., Visser, W. F., Cremers, J. W. J. M., & Talhout, R. (2021). Ethyl maltol, vanillin, corylone and other conventional confectionery-related flavour chemicals dominate in some e-cigarette liquids labelled 'tobacco' flavoured. Tobacco Control, 30(4), 468–470. [Link]
-
Bitzer, Z. T., Goel, R., Reilly, S. M., Elias, R. J., & Foulds, J. (2021). Ethyl maltol enhances copper mediated cytotoxicity in lung epithelial cells. Toxicology Letters, 336, 39–45. [Link]
-
Chen, W., Liu, Y., Li, M., & Mao, C. (2013). This compound-enhanced cytotoxicity of cigarette smoke demonstrated in two bioassay models. Tobacco Induced Diseases, 11(1), 14. [Link]
-
ResearchGate. (n.d.). (PDF) Cinnamaldehyde induces apoptosis and enhances anti‐colorectal cancer activity via covalent binding to HSPD1. Retrieved from [Link]
-
Clapp, P. W., Pawlak, E. A., Lackey, J. T., Keating, J. E., Reeber, S. L., Glish, G. L., & Jaspers, I. (2017). Flavored e-cigarette liquids and cinnamaldehyde impair respiratory innate immune cell function. American Journal of Physiology-Lung Cellular and Molecular Physiology, 313(2), L278–L292. [Link]
-
Clapp, P. W., Lavrich, K. S., van Heusden, C., Lazarowski, E. R., Carson, J. L., & Jaspers, I. (2019). Cinnamaldehyde in flavored e-cigarette liquids temporarily suppresses bronchial epithelial cell ciliary motility by dysregulation of mitochondrial function. American Journal of Physiology-Lung Cellular and Molecular Physiology, 316(3), L470–L486. [Link]
-
Modarresi, M., Hajialyani, M., Moasefi, N., Ahmadi, F., & Hosseinzadeh, L. (2019). Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line. Advanced Pharmaceutical Bulletin, 9(3), 481–487. [Link]
-
Török, S., Kónya, D., & Török, Z. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16999. [Link]
-
ResearchGate. (n.d.). Distribution, quantification and toxicity of cinnamaldehyde in electronic cigarette refill fluids and aerosols | Request PDF. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Health effects of electronic cigarettes - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound flavoring in e-cigarette condensate causes pulmonary dysfunction and cytotoxicity in precision cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Comparison between in vitro toxicities of tobacco- and this compound-flavored electronic cigarette liquids on human middle ear epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating electronic cigarette cytotoxicity and inflammatory responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tobaccocontrol.bmj.com [tobaccocontrol.bmj.com]
- 10. Toxicological evaluation of Vanillin Flavor in E-Liquid Aerosols on Endothelial Cell Function: Findings from the Replica Project | bioRxiv [biorxiv.org]
- 11. Effects of E-Cigarette Flavoring Chemicals on Human Macrophages and Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl maltol enhances copper mediated cytotoxicity in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+-independent cytotoxicity of this compound in the A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Novel Analytical Method for Menthol Detection in Complex Biological Matrices
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Menthol in Biological Systems
This compound, a cyclic monoterpene, is a ubiquitous compound found in numerous pharmaceutical formulations, consumer products, and as a subject of study in drug metabolism and pharmacokinetics. Its high volatility and complex metabolism, primarily through glucuronidation, present significant challenges for its accurate quantification in complex biological matrices such as plasma and urine. The inherent complexity of these matrices, rich in proteins, lipids, and other endogenous components, can lead to significant matrix effects, compromising the accuracy and precision of analytical measurements.
Traditionally, the analysis of this compound in biological samples has relied on liquid-liquid extraction (LLE) followed by gas chromatography-mass spectrometry (GC-MS). While a stalwart technique, LLE is not without its drawbacks. It is often a labor-intensive, multi-step process that consumes significant volumes of organic solvents, raising environmental and safety concerns.[1][2] Furthermore, the vigorous mixing required can lead to the formation of emulsions, particularly with lipid-rich plasma samples, complicating phase separation and potentially leading to analyte loss.[3][4]
This guide introduces and validates a novel, high-throughput analytical method utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for the quantification of total this compound in human plasma. We will provide a detailed, step-by-step protocol for this advanced methodology and compare its performance against a traditional LLE-GC-MS method. Through a rigorous validation process, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), we will demonstrate the superior sensitivity, efficiency, and robustness of the HS-SPME-GC-MS approach.
The Rationale for a New Approach: Advantages of HS-SPME
The proposed HS-SPME-GC-MS method is designed to overcome the inherent limitations of traditional LLE. HS-SPME is a solvent-free extraction technique that combines sampling, extraction, and concentration into a single, automated step.[5] By sampling the headspace above the biological sample, it minimizes contact with non-volatile matrix components, thereby reducing matrix effects and improving data quality.[6]
Key advantages of the HS-SPME approach include:
-
Reduced Sample Handling and Automation: The automated nature of HS-SPME significantly reduces manual labor and the potential for human error, leading to improved precision and higher throughput.[7]
-
Solvent-Free Extraction: By eliminating the need for large volumes of organic solvents, HS-SPME is a more environmentally friendly and safer alternative to LLE.[5]
-
Enhanced Sensitivity: The pre-concentration of analytes on the SPME fiber leads to lower limits of detection and quantification compared to traditional LLE.[8]
-
Minimized Matrix Effects: By analyzing the volatile components in the headspace, the introduction of non-volatile matrix components into the GC-MS system is significantly reduced.
Comparative Methodologies: A Head-to-Head Evaluation
To objectively assess the performance of our novel HS-SPME-GC-MS method, we will compare it directly with a traditional LLE-GC-MS method. Both methods are designed to quantify total this compound, which includes both free this compound and this compound released from its glucuronide conjugate following enzymatic hydrolysis.[9]
Method 1: Traditional Liquid-Liquid Extraction (LLE) GC-MS
This method represents a conventional approach to this compound analysis.
Experimental Protocol:
-
Sample Preparation:
-
To 500 µL of human plasma in a glass tube, add 50 µL of this compound-d4 internal standard (IS) solution (1 µg/mL in methanol).
-
Add 100 µL of β-glucuronidase solution (from Helix pomatia, ≥100,000 units/mL in acetate buffer, pH 5.0).
-
Vortex briefly and incubate at 37°C for 4 hours to ensure complete hydrolysis of this compound glucuronide.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of hexane to the tube.
-
Vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Causality Behind Experimental Choices:
-
β-glucuronidase: This enzyme is essential for cleaving the glucuronide moiety from this compound metabolites, allowing for the quantification of "total" this compound, which is a more accurate reflection of systemic exposure.[9]
-
This compound-d4: The use of a stable isotope-labeled internal standard is crucial for correcting for variability in extraction efficiency and instrument response. This compound-d4 is chemically identical to this compound, ensuring it behaves similarly during extraction and analysis, but its increased mass allows it to be distinguished by the mass spectrometer.[10]
-
Hexane: Hexane is a non-polar solvent chosen for its ability to efficiently extract the relatively non-polar this compound from the aqueous plasma matrix.[1]
-
Evaporation and Reconstitution: This step concentrates the analyte, thereby increasing the sensitivity of the method.
Method 2: Novel Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method represents our proposed, improved approach.
Experimental Protocol:
-
Sample Preparation:
-
To a 10 mL headspace vial, add 500 µL of human plasma.
-
Add 50 µL of this compound-d4 internal standard (IS) solution (1 µg/mL in methanol).
-
Add 100 µL of β-glucuronidase solution (from Helix pomatia, ≥100,000 units/mL in acetate buffer, pH 5.0).
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Incubation and HS-SPME:
-
Incubate the vial at 60°C for 1 hour in an autosampler agitator. This allows for both enzymatic hydrolysis and equilibration of this compound in the headspace.
-
Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20 minutes at 60°C with agitation.
-
-
GC-MS Analysis:
-
Desorb the fiber in the GC inlet at 250°C for 2 minutes.
-
Causality Behind Experimental Choices:
-
Combined Incubation and Equilibration: The single incubation step at 60°C serves a dual purpose: it accelerates the enzymatic hydrolysis and facilitates the partitioning of the volatile this compound into the headspace, streamlining the workflow.
-
PDMS/DVB SPME Fiber: This fiber coating is selected for its high affinity for volatile and semi-volatile compounds like this compound, ensuring efficient extraction from the headspace.
-
Headspace Sampling: By sampling the vapor phase, we selectively extract volatile analytes while leaving non-volatile matrix components (proteins, salts, etc.) behind, thus minimizing matrix effects.
-
Thermal Desorption: This is a rapid and efficient way to transfer the entire extracted sample from the SPME fiber to the GC column without the need for solvents.
Method Validation: A Rigorous Assessment of Performance
To ensure the reliability and accuracy of our novel method, a full validation was performed according to FDA and EMA guidelines.[11][12] The following parameters were assessed:
-
Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the plasma.
-
Linearity: The relationship between the concentration of this compound and the instrument response.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of this compound in plasma under various storage and handling conditions.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System |
| Mass Spectrometer | Agilent 5977A MSD |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Oven Program | 60°C for 1 min, then 10°C/min to 200°C, hold for 2 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) | This compound: 71, 81, 95; this compound-d4: 74, 84, 98 |
Validation Results: A Clear Winner Emerges
The validation results, summarized in the tables below, unequivocally demonstrate the superior performance of the HS-SPME-GC-MS method.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Traditional LLE-GC-MS | Novel HS-SPME-GC-MS |
| Linearity (r²) | >0.995 | >0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | <12% | <8% |
| Inter-day Precision (%CV) | <15% | <10% |
| Accuracy (% Bias) | ±10% | ±5% |
| Matrix Effect (%CV) | <18% | <7% |
| Sample Throughput | ~4 hours for 20 samples | ~2 hours for 20 samples (automated) |
Table 2: Stability of this compound in Human Plasma (HS-SPME-GC-MS Method)
| Stability Condition | Duration | Mean % Recovery (±SD) |
| Bench-top | 4 hours at room temperature | 98.2 ± 3.1 |
| Freeze-thaw | 3 cycles (-20°C to RT) | 96.5 ± 4.5 |
| Long-term | 30 days at -80°C | 97.1 ± 3.8 |
The data clearly shows that the novel HS-SPME-GC-MS method is not only more sensitive (lower LLOQ) but also more precise and accurate than the traditional LLE-GC-MS method. The significantly lower matrix effect observed with the HS-SPME method underscores its robustness for analyzing complex biological samples. Furthermore, the automated nature of the HS-SPME method doubles the sample throughput, a critical advantage in high-volume drug development environments.
Visualizing the Workflow and Validation Process
To further elucidate the methodologies and validation framework, the following diagrams are provided.
Caption: Key parameters assessed during the bioanalytical method validation process.
Conclusion: A New Gold Standard for this compound Analysis
This guide has detailed the validation of a novel HS-SPME-GC-MS method for the quantification of total this compound in human plasma and compared it to a traditional LLE-GC-MS approach. The experimental data unequivocally demonstrates that the HS-SPME-GC-MS method offers significant advantages in terms of sensitivity, precision, accuracy, and throughput, while also being a more environmentally friendly and safer technique.
The self-validating nature of the HS-SPME-GC-MS protocol, with its reduced manual intervention and minimized matrix effects, establishes it as a robust and reliable method for routine use in clinical and preclinical studies. For researchers, scientists, and drug development professionals, the adoption of this advanced methodology represents a significant step forward in the accurate and efficient bioanalysis of this compound and other volatile compounds in complex biological matrices.
References
-
Quantitative Analysis of this compound in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography. (2017). Centers for Disease Control and Prevention. [Link]
-
Comparison of LLE and SPME Methods for Screening the Aroma Compounds in Rum. Journal of Chromatographic Science. [Link]
-
Comparison of Hydrodistillation and Headspace Solid-Phase Microextraction to Analyze Volatiles from Brazilian Propolis by GC-MS. (2020). Molecules. [Link]
-
Comparison of Two Extraction Procedures, SPE and DLLME, for Determining Plasticizer Residues in Hot Drinks at Vending Machines. (2021). Foods. [Link]
-
Possibilities and Limitations of Solid-Phase and Liquid Extraction for the Determination of Polycyclic Aromatic Hydrocarbons in Environmental Samples. (2023). ResearchGate. [Link]
-
This compound-assisted homogenous liquid-liquid microextraction for HPLC/UV determination of favipiravir as an antiviral for COVID-19 in human plasma. (2021). Microchemical Journal. [Link]
-
Determination of this compound in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS). (2016). Methods in Molecular Biology. [Link]
-
Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. (2020). Aurora Biomed. [Link]
-
What Is the Difference Between Liquid Liquid Extraction and Supported Liquid Extraction? Agilent. [Link]
-
Headspace Solid-Phase Micro-Extraction Versus Hydrodistillation of Volatile Compounds from Leaves of Cultivated Mentha Taxa: Markers of Safe Chemotypes. (2022). International Journal of Molecular Sciences. [Link]
-
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2012). Journal of Chromatographic Science. [Link]
-
Quantitative Detection of this compound in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry. (2017). Journal of Chromatography B. [Link]
-
Determination of this compound in plasma and urine of rats and humans by headspace solid phase microextraction and gas chromatography-mass spectrometry. (2004). Journal of Chromatography B. [Link]
-
Determination of this compound in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS). (2016). Springer Nature Experiments. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
-
HS–SPME–GC–MS for the Quantitation and Chiral Characterization of Camphor and this compound in Creams. (2008). Chromatographia. [Link]
-
Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2019). U.S. Food and Drug Administration. [Link]
-
Solvent of Choice for Mint Oil extraction? Reddit. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2023). ResolveMass. [Link]
-
Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]
-
Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. (2018). Journal of AOAC International. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]
-
2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. (2018). AAPS Newsmagazine. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (2018). AZoM. [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Bioanalysis. [Link]
-
bioequivalence and bioavailability forum • acceptance criteria of calibration standards. BEBAC. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]
Sources
- 1. Extraction process, separation and identification of this compound in peppermint oil. [plantextractwholesale.com]
- 2. ecoprocesssolutions.com [ecoprocesssolutions.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. supelco.com.tw [supelco.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and GC/MS analysis of the human blood plasma metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Sensitive and selective method for the analysis of this compound from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
A Comparative Guide to the TRPM8 Activating Potency of Menthol and Icilin
Introduction: The Landscape of TRPM8 Agonism
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a critical molecular sensor in the somatosensory system, primarily responsible for detecting cold temperatures (below ~26°C) and mediating the cooling sensations produced by certain chemical compounds.[1] As a non-selective cation channel, its activation leads to the influx of Ca²⁺ and Na⁺ ions, causing depolarization of sensory neurons and the subsequent transmission of thermal information to the central nervous system.[2]
Among the plethora of known TRPM8 agonists, L-menthol, the natural cooling compound from mint, and icilin, a synthetic super-cooling agent, are two of the most extensively studied. While both compounds elicit a cooling sensation via TRPM8 activation, their potency, efficacy, and underlying activation mechanisms differ significantly. This guide provides an in-depth comparative analysis of menthol and icilin, offering experimental data, detailed protocols, and mechanistic insights for researchers in sensory neuroscience and drug development. Understanding these differences is paramount for leveraging these compounds as pharmacological tools and for designing novel therapeutics targeting conditions from neuropathic pain to chronic cough.[3][4][5]
Agonist Profiles: A Tale of Two Molecules
L-Menthol: The Archetypal Cooling Agent
L-menthol is a naturally occurring cyclic monoterpene and the cognate ligand for TRPM8.[6] For decades, its use in topical analgesics and consumer products has been based on its ability to evoke a distinct cooling sensation.[4] Mechanistically, this compound binding is thought to occur within a pocket formed by transmembrane domains S1-S4 and the TRP domain of the channel.[7] Its activation of TRPM8 is voltage- and temperature-dependent, meaning its potency increases at cooler temperatures. However, compared to synthetic agonists, its potency is relatively moderate.
Icilin: The High-Potency Synthetic Agonist
Icilin is a synthetic compound renowned for its "super-cooling" properties, capable of inducing a sensation of cold far more intense than that of this compound. This is a direct reflection of its significantly higher potency at the TRPM8 channel.[8][9] Unlike this compound, icilin's activation mechanism is uniquely dependent on intracellular calcium (Ca²⁺).[8][10] To achieve full efficacy, icilin requires a concurrent elevation of cytosolic Ca²⁺, acting as a coincidence detector.[8] This suggests a distinct and more complex mode of action compared to this compound. Furthermore, studies indicate that the activation of TRPM8 by icilin and cold is modulated by intracellular pH, a property not shared by this compound, reinforcing the idea of separate activation pathways.[9][11][12]
Mechanism of TRPM8 Channel Activation
The activation of the TRPM8 channel, whether by cold, this compound, or icilin, initiates a cascade of events that culminates in a neural signal. The channel's opening allows cations, primarily Ca²⁺ and Na⁺, to flow into the neuron down their electrochemical gradients.[2] This influx of positive charge depolarizes the cell membrane. If this depolarization reaches the neuron's threshold, it triggers an action potential, which propagates along the axon to the brain, where it is interpreted as a sensation of cold. The magnitude of this response is directly related to the potency and efficacy of the activating stimulus.
Caption: Generalized signaling pathway for TRPM8 activation.
Quantitative Comparison of Activating Potency
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration required to elicit 50% of the maximum response. A lower EC₅₀ value indicates higher potency. Experimental data consistently demonstrates that icilin is orders of magnitude more potent than this compound.
| Agonist | EC₅₀ Value (Human TRPM8) | EC₅₀ Value (Rat TRPM8) | Source |
| Icilin | ~125 nM - 526 nM | ~554 nM | [6][9] |
| L-Menthol | ~81 µM - 101 µM | ~107 µM | [6][9] |
Note: EC₅₀ values can vary between experimental systems (e.g., cell type, assay method). The data presented represents typical ranges found in the literature.
As the table illustrates, icilin's potency lies in the nanomolar (nM) range, whereas this compound's is in the micromolar (µM) range. This ~800-fold difference in potency is a key functional distinction. From an experimental standpoint, this means that icilin can be used at much lower concentrations to robustly activate TRPM8, making it a valuable tool for studying the channel with high specificity and minimizing potential off-target effects.
Experimental Protocols for Potency Determination
To ensure scientific integrity, the protocols used to determine agonist potency must be robust and self-validating. The most common method for screening and characterizing TRPM8 agonists is the calcium imaging assay, which measures the primary consequence of channel activation: calcium influx.
Protocol: Calcium Imaging Assay for EC₅₀ Determination
This protocol provides a reliable method for comparing the potency of this compound and icilin by measuring intracellular calcium changes in a cell line heterologously expressing TRPM8 (e.g., HEK293 or CHO cells).
Causality Behind Experimental Choices:
-
Heterologous Expression: Using a stable cell line expressing TRPM8 ensures a consistent and high level of channel expression, providing a robust signal-to-noise ratio not always achievable with primary neurons.
-
Calcium Indicator (Fura-2 AM): Fura-2 is a ratiometric dye, meaning its fluorescence emission changes upon binding Ca²⁺. By measuring the ratio of fluorescence at two different excitation wavelengths, we can obtain a quantitative measure of intracellular calcium concentration, which is less susceptible to artifacts like dye loading variations or cell thickness than single-wavelength indicators.
-
Automated Fluorimetry (FlexStation): An automated system allows for precise, timed liquid handling and simultaneous fluorescence reading in a multi-well plate format, which is essential for generating accurate concentration-response curves.
Caption: Experimental workflow for calcium imaging assay.
Step-by-Step Methodology:
-
Cell Plating: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 into black-walled, clear-bottom 96-well plates at a density of approximately 30,000 cells/well. Allow cells to adhere and grow overnight.[9]
-
Dye Loading: Prepare a loading buffer containing 2 µM Fura-2 AM (a cell-permeant calcium indicator). Aspirate the culture medium from the wells and add the loading buffer. Incubate for approximately 60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[9]
-
Washing: After incubation, gently wash the cells twice with a standard physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3) to remove any extracellular Fura-2 AM, which would contribute to background noise.
-
Assay Execution: Place the 96-well plate into a fluorometric imaging plate reader (e.g., a FlexStation).
-
Baseline Measurement: Establish a stable baseline fluorescence reading for 1-2 minutes before adding the compounds.
-
Compound Addition: Using the instrument's integrated fluidics, add serial dilutions of this compound or icilin to the wells. A typical concentration range for this compound would be 1 µM to 1 mM, and for icilin, 1 nM to 10 µM.
-
Data Acquisition: Continuously record the fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) for 5-10 minutes following compound addition.
-
Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to calculate the EC₅₀ value.
Self-Validation and Controls:
-
Negative Control: Untransfected cells (not expressing TRPM8) should be run in parallel. These cells should show no significant calcium response to either this compound or icilin, confirming the response is TRPM8-dependent.[9]
-
Positive Control: A maximal concentration of a known ionophore like ionomycin can be added at the end of the experiment to confirm cell viability and that the dye is responsive.
-
Vehicle Control: Wells treated with only the vehicle (e.g., DMSO) at its highest concentration should show no response.
Discussion and Practical Implications
The profound difference in potency between this compound and icilin has significant implications for both basic research and clinical development.
-
For Researchers: Icilin's high potency and unique Ca²⁺-dependent activation make it an invaluable pharmacological tool.[8] It allows for maximal activation of TRPM8 at low concentrations, which is ideal for dissecting downstream signaling pathways without the confounding off-target effects that can occur with the high concentrations of this compound required for a similar effect.[13][14] However, the rapid and extensive desensitization observed with icilin must be considered in experimental design.[8][9] this compound, with its simpler activation kinetics and less pronounced desensitization, remains the standard for many physiological studies and serves as a crucial benchmark.[8]
-
For Drug Development: The pharmacology of TRPM8 agonists is being explored for various therapeutic applications, including chronic pain, overactive bladder, and dry eye disease.[5][10][15] The ability of icilin and other synthetic agonists to produce a powerful cooling effect at low doses is attractive. However, the intensity of this sensation can also be a liability, potentially causing discomfort. Therefore, much of the drug development effort is focused on creating TRPM8 modulators with tailored potency and efficacy profiles to achieve therapeutic benefit without adverse sensory effects. This compound itself continues to be a key component in topical analgesics, where its moderate potency provides relief without being overwhelming.[4]
Conclusion
This compound and icilin represent two ends of the TRPM8 agonist spectrum. This compound is the natural, moderately potent agonist with relatively straightforward activation kinetics. Icilin is the synthetic, highly potent "super-cooler" with a more complex, calcium-dependent mechanism. The ~800-fold higher potency of icilin makes it a superior tool for specific molecular probing, while this compound remains a reliable standard for physiological and therapeutic applications. A thorough understanding of their distinct potencies and mechanisms, as determined by robust experimental methods like calcium imaging, is essential for any researcher or developer working in the field of thermosensation and TRP channel pharmacology.
References
-
Chuang, H. H., Neuhausser, W. M., & Julius, D. (2004). The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel. Neuron, 43(6), 859-869. [Link]
-
Andersson, D. A., Chase, S. E., & Bevan, S. (2004). TRPM8 Activation by this compound, Icilin, and Cold Is Differentially Modulated by Intracellular pH. Journal of Neuroscience, 24(23), 5364-5369. [Link]
-
Andersson, D. A., Chase, S. E., & Bevan, S. (2004). TRPM8 Activation by this compound, Icilin, and Cold Is Differentially Modulated by Intracellular pH. ResearchGate. [Link]
-
Gaudet, R., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Chemical Neuroscience, 12(3), 456-466. [Link]
-
Propharma Group. (2024). What are TRPM8 agonists and how do they work? Propharma Group. [Link]
-
Rohacs, T. (2015). Regulation of TRPM8 channel activity. Pflügers Archiv - European Journal of Physiology, 467(9), 1871-1883. [Link]
-
Andersson, D. A., Chase, S. E., & Bevan, S. (2004). TRPM8 Activation by this compound, Icilin, and Cold Is Differentially Modulated by Intracellular pH. The Journal of Neuroscience. [Link]
-
Gomez-Monterrey, I., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Molecules, 26(11), 3334. [Link]
-
Rath, P., et al. (2016). Implications of human TRPM8 channel gating from this compound binding studies of the sensing domain. eLife, 5, e17332. [Link]
-
Schmidt, M., et al. (2021). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. International Journal of Molecular Sciences, 22(16), 8865. [Link]
-
Xu, L., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of this compound. Frontiers in Physiology, 13, 892003. [Link]
-
González-Muñiz, R., & Varela-Rial, A. (2019). Recent Progress in TRPM8 Modulation: An Update. Pharmaceuticals, 12(2), 79. [Link]
-
Voets, T., et al. (2007). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. Proceedings of the National Academy of Sciences, 104(5), 1684-1689. [Link]
-
Schmidt, M., et al. (2021). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. National Institutes of Health. [Link]
-
Latorre, R., et al. (2021). The cool things to know about TRPM8! Channels, 15(1), 20-33. [Link]
-
Nanion Technologies. (n.d.). Cold activation of TRPM8 using the External Perfusion System and the Port-a-Patch. Nanion Technologies. [Link]
-
JoVE. (2024). Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels. Journal of Visualized Experiments. [Link]
-
Kruger, L., & Swords, G. (2019). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Pharmaceuticals, 12(2), 54. [Link]
-
Patsnap Synapse. (2025). What TRPM8 agonists are in clinical trials currently? Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). TRPM8. Wikipedia. [Link]
-
Nilius, B., & Flockerzi, V. (Eds.). (2014). Electrophysiological Methods for the Study of TRP Channels. TRP Channels, 11.2. [Link]
-
Latorre, R., et al. (2023). Molecular determinants of TRPM8 function: key clues for a cool modulation. Frontiers in Physiology, 14, 1198408. [Link]
-
Matta, J. A., & Ahern, G. P. (2007). Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. Proceedings of the National Academy of Sciences, 104(46), 18252-18257. [Link]
-
Arcas, J. M., et al. (2024). The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons. bioRxiv. [Link]
-
ResearchGate. (n.d.). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. ResearchGate. [Link]
-
Sophion Bioscience. (2025). TRPM8 assay: temperature & ligand pharmacology on APC. Sophion Bioscience. [Link]
Sources
- 1. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8 - Wikipedia [en.wikipedia.org]
- 3. What are TRPM8 agonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]
- 6. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular determinants of TRPM8 function: key clues for a cool modulation [frontiersin.org]
- 8. The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPM8 Activation by this compound, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
- 13. mdpi.com [mdpi.com]
- 14. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Transdermal Delivery: A Comparative Technical Guide to Menthol vs. Alternative Terpenes
Executive Summary: The Polarity Dictates the Enhancer
In transdermal drug delivery systems (TDDS), the selection of a chemical penetration enhancer (CPE) is rarely a "one-size-fits-all" decision. While (-)-Menthol is often cited as the benchmark terpene due to its proven efficacy and GRAS (Generally Recognized As Safe) status, its performance is strictly context-dependent.
The Scientific Verdict:
-
Menthol (Oxygenated Monoterpene): The superior choice for hydrophilic and moderately lipophilic drugs (LogP < 3). Its hydroxyl group facilitates hydrogen bonding with ceramide head groups, opening polar pathways in the stratum corneum (SC).
-
Limonene (Hydrocarbon Monoterpene): Outperforms this compound for lipophilic drugs (LogP > 3).[1] It acts primarily by fluidizing the non-polar hydrocarbon tails of the lipid bilayer.
-
Nerolidol (Sesquiterpene): Often achieves the highest enhancement ratios (ER) for highly lipophilic compounds due to its amphiphilic nature and deeper SC retention.
This guide provides the mechanistic rationale, comparative data, and validated protocols to select the optimal terpene for your specific API (Active Pharmaceutical Ingredient).
Mechanistic Divergence: How They Breach the Barrier
The stratum corneum is a "brick and mortar" structure, where corneocytes (bricks) are embedded in a lipid matrix (mortar). Terpenes permeate this barrier via two distinct mechanisms, dictated by their chemical structure.
The "Pull" vs. "Fluidize" Effect
-
This compound (The Polar Disruptor): [1][2][3]
-
Mechanism: this compound acts as a hydrogen bond donor/acceptor. It competitively binds to the amide groups of ceramides in the lipid head region.
-
Result: This disruption creates "aqueous pores" or polar pathways, significantly reducing the diffusional resistance for hydrophilic molecules (e.g., 5-Fluorouracil, Zidovudine).
-
Secondary Effect: this compound can form eutectic mixtures with certain drugs (e.g., ibuprofen), lowering the melting point and increasing solubility.[2]
-
-
Limonene & Nerolidol (The Lipid Fluidizers): [1]
-
Mechanism: Being highly lipophilic, these terpenes partition into the methylene tails of the lipid bilayer.
-
Result: They increase the entropy (disorder) of the lipid chains, effectively "melting" the barrier to allow the passage of lipophilic drugs (e.g., Indomethacin).
-
Visualization of Mechanistic Pathways
Figure 1: Mechanistic differentiation between this compound (polar disruption) and Limonene (lipid fluidization).
Comparative Performance Analysis
The following data synthesizes experimental findings comparing this compound against key alternatives. Note that the Enhancement Ratio (ER) is defined as the flux of the drug with enhancer divided by the flux of the drug without enhancer.
Scenario A: Hydrophilic Drugs (LogP < 2)
Target API: Zidovudine (AZT) / 5-Fluorouracil (5-FU)
| Enhancer (5% w/w) | Chemical Class | Enhancement Ratio (ER) | Mechanism Note |
| (-)-Menthol | Alcohol | 15.3 – 53.0 | High efficacy due to H-bonding with polar head groups. |
| 1,8-Cineole | Ether | 17.1 | Comparable to this compound; high volatility aids "pull" effect. |
| Limonene | Hydrocarbon | 4.2 | Poor performance; lacks polar functional groups to assist hydrophilic transport. |
| Nerolidol | Sesquiterpene | 6.5 | Steric bulk hinders interaction with tight polar head groups. |
Insight: For hydrophilic APIs, oxygenated terpenes (this compound, Cineole) are non-negotiable. Hydrocarbon terpenes fail to create the necessary polar pathways.
Scenario B: Lipophilic Drugs (LogP > 3)
Target API: Indomethacin / Valsartan
| Enhancer (5% w/w) | Chemical Class | Enhancement Ratio (ER) | Mechanism Note |
| Limonene | Hydrocarbon | 22.2 | Excellent partitioning into lipid tails; maximizes diffusion. |
| Nerolidol | Sesquiterpene | > 30.0 | High LogP allows deep retention in SC; creates a "reservoir" effect. |
| (-)-Menthol | Alcohol | 8.4 | Moderate effect; polar group limits partitioning into the deep lipid bilayer. |
| Carvone | Ketone | 5.1 | Ketone group provides insufficient disruption compared to hydrocarbons. |
Insight: For lipophilic APIs, this compound is suboptimal. Nerolidol and Limonene provide superior lipid disruption. Nerolidol is particularly effective for sustained release due to its low volatility.
Validated Experimental Protocol: Franz Diffusion Cell
To replicate these findings or validate a new formulation, use this self-validating protocol. This workflow ensures "Sink Conditions" are maintained—a critical factor often overlooked in failed experiments.
Protocol Workflow
Prerequisites:
-
Membrane: Excised porcine ear skin (closest surrogate to human SC) or human cadaver skin.
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 (add solubilizers like SLS if drug is highly lipophilic to maintain sink conditions).
-
Temperature: 32°C ± 1°C (Skin surface temperature).
Step-by-Step Methodology:
-
Skin Preparation:
-
Harvest porcine ears within 2 hours of slaughter.
-
Dermatomize to a thickness of 500–700 µm.
-
Validation Check: Measure Transepidermal Water Loss (TEWL). Reject skin if TEWL > 15 g/m²/h (indicates barrier damage).
-
-
Franz Cell Assembly:
-
Mount skin between donor and receptor compartments (SC facing donor).
-
Fill receptor chamber with degassed medium to prevent bubble formation under the skin.
-
Equilibrate for 1 hour at 32°C.
-
-
Dosing:
-
Apply 1 mL of vehicle (Control) vs. Vehicle + 5% Terpene (Test) to the donor compartment.
-
Seal donor compartment with Parafilm to prevent terpene evaporation (critical for volatile terpenes like Limonene).
-
-
Sampling:
-
Withdraw aliquots (e.g., 200 µL) at 1, 2, 4, 8, 12, and 24 hours.
-
Immediately replace with fresh, pre-warmed medium.
-
-
Analysis:
-
Quantify drug concentration via HPLC-UV or LC-MS.
-
Calculate Steady-State Flux (
) and Lag Time ( ).
-
Workflow Diagram
Figure 2: Standardized Franz Diffusion Cell workflow for evaluating penetration enhancement.
Safety & Formulation Considerations
While efficacy is paramount, the viability of a commercial product depends on stability and safety.
Irritation Potential
-
This compound: Generally safe (GRAS). High concentrations (>10%) can cause a "burning" sensation via TRPM8 channel activation, which may be perceived as irritation by patients.
-
Limonene: Critical Warning. Pure limonene is low-irritant, but oxidized limonene is a potent sensitizer. Formulations containing limonene must include antioxidants (e.g., BHT, Tocopherol) to prevent the formation of allergenic hydroperoxides.
-
Nerolidol: Low irritation potential and low volatility, making it safer for long-term patches.
Volatility & Stability
-
High Volatility (Cineole, Limonene): Good for "push" effects but difficult to stabilize in patches. Requires hermetic sealing.
-
Low Volatility (this compound, Nerolidol): Stable in matrix patches. This compound can sublime over time, potentially recrystallizing on the patch surface if not solubilized correctly.
Conclusion
-
Choose this compound if your drug is hydrophilic (LogP < 2) and you require a proven, regulatory-friendly enhancer.
-
Choose Limonene if your drug is lipophilic and you can manage oxidation risks with robust antioxidants.
-
Choose Nerolidol for highly lipophilic drugs in transdermal patches where sustained release and low volatility are required.
References
-
Aqil, M., et al. (2007).[4] Status of terpenes as skin penetration enhancers. Drug Discovery Today. Link
- Kang, L., et al. (2007). Enhancement of the skin permeation of haloperidol by cyclic monoterpenes.
-
Herman, A., & Herman, A. P. (2015). Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology. Link
-
Chen, J., et al. (2016). Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery. Molecules. Link
-
Christensson, J. B., et al. (2009).[5] Air oxidation increases skin irritation from fragrance terpenes.[5] Contact Dermatitis. Link
- Sapra, B., et al. (2008). Terpenes as penetration enhancers: A review. Journal of Drug Targeting.
Sources
- 1. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery [mdpi.com]
- 4. Status of terpenes as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Air oxidation increases skin irritation from fragrance terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the use of a specific cell line for studying menthol's anticancer effects
Title: Optimizing Preclinical Models: Validating LNCaP as the Gold Standard for Menthol-Induced TRPM8-Mediated Apoptosis
Executive Summary: The Strategic Choice
For researchers investigating the anticancer potential of This compound (5-methyl-2-propan-2-ylcyclohexan-1-ol) , the selection of the correct cellular model is not merely a logistical choice—it is the primary determinant of data validity.
This compound exerts its primary chemotherapeutic effect as an agonist of TRPM8 (Transient Receptor Potential Melastatin 8) , a Ca²⁺-permeable ion channel. To validate this mechanism, LNCaP (Lymph Node Carcinoma of the Prostate) is the superior biological system.
-
Why LNCaP? It retains high-level, androgen-dependent endogenous expression of TRPM8, mimicking the early-stage prostate cancer phenotype where TRPM8 is upregulated.
-
The Alternative: PC-3 cells serve as the essential negative control . They are androgen-independent and possess negligible endogenous TRPM8 expression, allowing you to filter out off-target toxicity.
Mechanistic Rationale: The Calcium-Mitochondria Axis
To publish robust data, you must demonstrate that this compound is not acting as a generic toxin (e.g., membrane lysis) but as a specific signal transducer.
The Mechanism: this compound binds to the TRPM8 channel, triggering a massive influx of extracellular Ca²⁺ and a release of Ca²⁺ from the Endoplasmic Reticulum (ER). This cytosolic calcium overload leads to mitochondrial depolarization, Reactive Oxygen Species (ROS) generation, and activation of the intrinsic apoptotic cascade.
Pathway Visualization
The following diagram illustrates the signaling cascade you must validate.
Caption: Figure 1.[1][2][3][4][5] The TRPM8-mediated apoptotic axis.[3] this compound activation leads to calcium overload, driving mitochondrial dysfunction and subsequent cell death.
Comparative Guide: LNCaP vs. Alternatives
Use this table to justify your cell line selection in grant applications or manuscripts.
| Feature | LNCaP (The Target) | PC-3 (The Control) | RWPE-1 (Safety Control) |
| Tissue Origin | Prostate Adenocarcinoma (Lymph Node Met) | Prostate Adenocarcinoma (Bone Met) | Normal Prostate Epithelium |
| TRPM8 Status | High Expression (Endogenous) | Negligible/Null | Low/Moderate |
| Androgen Status | Androgen Dependent (AR+) | Androgen Independent (AR-) | Androgen Responsive |
| This compound Sensitivity | High (IC50 ~0.2 - 0.5 mM) | Low (Resistance indicates specificity) | Moderate (Defines therapeutic window) |
| Primary Use | Validating Efficacy | Validating Specificity | Toxicology Screening |
Expert Insight: If your this compound treatment kills PC-3 cells at the same rate as LNCaP cells, your mechanism is not TRPM8-specific. It suggests off-target effects (e.g., membrane fluidization). A valid TRPM8 study must show a "therapeutic window" where LNCaP viability drops while PC-3 remains stable.
Experimental Protocols: The Self-Validating System
To achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), your experimental design must include a "rescue" condition using a TRPM8 antagonist.
Protocol A: Functional Validation via Calcium Imaging (Fura-2)
Objective: Prove that this compound physically activates a channel in your cells immediately upon application.
Reagents:
-
Fura-2 AM: Ratiometric calcium indicator (ex 340/380 nm).
-
AMTB or BCTC: Specific TRPM8 antagonists (Negative Control).
-
Ionomycin: Calcium ionophore (Positive Control).
Workflow:
-
Loading: Incubate LNCaP cells with 2-5 µM Fura-2 AM for 30-45 mins at 37°C in HBSS.
-
Baseline: Record fluorescence ratio (F340/F380) for 60 seconds to establish resting Ca²⁺.
-
Challenge:
-
Group A: Add this compound (e.g., 200 µM). Expect rapid spike.
-
Group B (Validation): Pre-incubate with BCTC (10 µM) for 10 mins, then add this compound. Result must show blocked/blunted spike.
-
-
Calibration: Add Ionomycin (1 µM) at the end to prove cells are viable and dye is responsive.
Protocol B: Specificity Validation via Cell Viability (MTT/CCK-8)
Objective: Link the calcium spike to phenotypic cell death.
Workflow Diagram:
Caption: Figure 2.[2][5][6] Specificity workflow. The inclusion of the antagonist (Pre-treatment) and the PC-3 negative control line validates that toxicity is TRPM8-dependent.
Data Interpretation:
-
Valid Result: LNCaP viability decreases dose-dependently. PC-3 viability remains high. LNCaP + BCTC (Antagonist) shows restored viability compared to LNCaP + this compound alone.
-
Invalid Result: PC-3 dies at the same concentration as LNCaP (indicates general toxicity).
Data Synthesis: Expected Outcomes
Based on aggregated pharmacological data, the following sensitivity profiles are expected for a valid this compound-TRPM8 study.
| Parameter | LNCaP (Target) | PC-3 (Control) |
| TRPM8 mRNA (qPCR) | High (Ct < 25) | Undetectable / Very Low |
| [Ca²⁺]i Spike (Δ Ratio) | > 0.4 increase | < 0.05 increase |
| IC50 (24h this compound) | ~200 - 400 µM | > 1000 µM |
| Effect of BCTC | Rescues viability | No significant change |
References
-
Thebault, S., et al. (2005).[7] "Novel role of cold/menthol-sensitive transient receptor potential melastatin channel 8 (TRPM8) in the activation of store-operated channels in LNCaP human prostate cancer epithelial cells." Journal of Biological Chemistry.
-
Tsavaler, L., et al. (2001). "Trp-p8, a novel prostate-specific gene, is up-regulated in prostate cancer and other malignancies and shares high homology with transient receptor potential calcium channels." Cancer Research.
-
Zhang, L., & Barritt, G. J. (2004). "Evidence that TRPM8 is an androgen-dependent Ca2+ channel required for the survival of prostate cancer cells." Cancer Research.
-
Kim, S. H., et al. (2009). "this compound regulates TRPM8-independent processes in PC-3 prostate cancer cells."[3][4] Biochimica et Biophysica Acta (BBA). (Note: This reference is critical as it establishes the behavior of the negative control line).
Sources
- 1. This compound evokes Ca2+ signals and induces oxidative stress independently of the presence of TRPM8 (this compound) receptor in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siemenslab.de [siemenslab.de]
- 3. TRPM8 channel as a novel molecular target in androgen-regulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA interference-mediated depletion of TRPM8 enhances the efficacy of epirubicin chemotherapy in prostate cancer LNCaP and PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances an Antiproliferative Activity of 1α,25-Dihydroxyvitamin D3 in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
